Product packaging for 6-Methoxy-2-methylquinolin-4-amine(Cat. No.:CAS No. 104217-23-4)

6-Methoxy-2-methylquinolin-4-amine

Cat. No.: B010410
CAS No.: 104217-23-4
M. Wt: 188.23 g/mol
InChI Key: KLQQFYUSSBAOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxy-2-methylquinolin-4-amine is a quinoline-based chemical intermediate designed for pharmaceutical research and development. Quinoline derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, making them valuable scaffolds for constructing novel therapeutic agents . Research Applications & Value This compound serves as a key synthetic precursor in the exploration of new antimicrobial and anticancer therapies. Researchers utilize this core structure to develop novel molecules aimed at addressing the pressing global challenge of microbial resistance to first-line antibiotics . Furthermore, the quinoline nucleus is a recognized pharmacophore in oncology research, with numerous derivatives investigated for their potent antiproliferative activities against various human cancer cell lines . Mechanism & Structural Insights The biological activity of quinoline derivatives often involves mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key cellular enzymes . The specific 6-methoxy-2-methylquinoline structure provides a versatile framework that can be further functionalized. The 4-position amine group, in particular, is a critical site for derivatization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . This enables the optimization of properties like potency and selectivity for specific biological targets. Note to Researchers This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the available Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B010410 6-Methoxy-2-methylquinolin-4-amine CAS No. 104217-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQQFYUSSBAOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354487
Record name 6-Methoxy-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104217-23-4
Record name 6-Methoxy-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxy-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 6-Methoxy-2-methylquinolin-4-amine, a key quinoline derivative. The synthesis is presented as a robust three-step process, commencing from readily available starting materials. This guide includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a three-step reaction sequence. The overall strategy involves the initial construction of the quinolinone core via a cyclization reaction, followed by chlorination at the 4-position, and concluding with an amination step to yield the target compound.

Synthesis_Pathway A p-Anisidine + Ethyl Acetoacetate B 6-Methoxy-2-methylquinolin-4-ol A->B Step 1: Cyclization C 4-Chloro-6-methoxy-2-methylquinoline B->C Step 2: Chlorination D This compound C->D Step 3: Amination R1 Polyphosphoric Acid R2 Phosphorus Oxychloride (POCl3) R3 Ammonia (NH3) Step1_Workflow start Combine 4-methoxyaniline, ethyl acetoacetate, & polyphosphoric acid heat Heat to 170°C for 1 hour start->heat precipitate Cool and pour into water heat->precipitate filter Filter and wash with water precipitate->filter product 6-Methoxy-2-methyl- quinolin-4-ol filter->product Step2_Workflow start Suspend intermediate in POCl3 and add DMF heat Heat to 110°C for 1 hour start->heat quench Quench with ice water heat->quench neutralize Neutralize with base quench->neutralize filter Filter and wash with water neutralize->filter product 4-Chloro-6-methoxy- 2-methylquinoline filter->product Step3_Workflow start Heat chloro-intermediate with phenol at 180°C ammonia Introduce ammonia, heat at 180°C for 5h start->ammonia neutralize Cool and treat with NaOH solution ammonia->neutralize filter Filter to collect product neutralize->filter product 6-Methoxy-2-methyl- quinolin-4-amine filter->product

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 6-Methoxy-2-methylquinolin-4-amine. While experimental spectral and biological data for this specific compound are limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on related compounds.

Core Chemical Properties

This compound is a quinoline derivative with the molecular formula C₁₁H₁₂N₂O.[1] It is a solid at room temperature.[2] The following table summarizes its key chemical identifiers and physical properties.

PropertyValueSource
CAS Number 104217-23-4[1][2]
Molecular Formula C₁₁H₁₂N₂O[1][2]
Molecular Weight 188.23 g/mol [1][2]
Melting Point 211-213 °C
Boiling Point 366.0 ± 37.0 °C (Predicted)
Form Solid[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyaniline. The overall workflow involves cyclization, nitration, chlorination, and a final amination step.

Experimental Protocol

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

  • To a mixture of 4-methoxyaniline and ethyl acetoacetate, add polyphosphoric acid dropwise while stirring.

  • Maintain the temperature at 170 °C for 1 hour.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice water and stir for 1 hour.

  • Filter the precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • Dissolve the product from Step 1 in propionic acid.

  • Add a mixture of nitric acid and propionic acid dropwise over 1 hour at room temperature.

  • Increase the temperature to 125 °C and continue the reaction for 2 hours.

  • Filter the resulting solid and wash it with a saturated sodium bicarbonate solution at 0 °C for 1 hour.

  • Filter and dry the solid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

  • Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

  • Add a few drops of N,N-Dimethylformamide (DMF).

  • Heat the mixture at 110 °C for 2 hours.

  • Concentrate the solution under reduced pressure to obtain a yellow solid.

  • Wash the solid with a saturated sodium bicarbonate solution at 0 °C for 1 hour.

  • Filter and dry the solid to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3]

Step 4: Synthesis of this compound

  • Heat a mixture of 4-chloro-6-methoxy-2-methylquinoline and phenol at 180 °C for 1 hour.

  • Introduce ammonia into the reaction mixture and heat at 180 °C for 5 hours.

  • After cooling, treat the mixture with sodium hydroxide in water at 20 °C to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination 4-methoxyaniline 4-methoxyaniline step1_reaction Reaction at 170°C 4-methoxyaniline->step1_reaction ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->step1_reaction PPA Polyphosphoric acid PPA->step1_reaction 6-methoxy-2-methylquinolin-4-ol 6-methoxy-2-methylquinolin-4-ol step1_reaction->6-methoxy-2-methylquinolin-4-ol step2_reaction Reaction at 125°C 6-methoxy-2-methylquinolin-4-ol->step2_reaction nitric_acid Nitric acid nitric_acid->step2_reaction propionic_acid Propionic acid propionic_acid->step2_reaction 6-methoxy-2-methyl-3-nitroquinolin-4-ol 6-methoxy-2-methyl-3-nitroquinolin-4-ol step2_reaction->6-methoxy-2-methyl-3-nitroquinolin-4-ol step3_reaction Reaction at 110°C 6-methoxy-2-methyl-3-nitroquinolin-4-ol->step3_reaction POCl3 Phosphorus oxychloride POCl3->step3_reaction DMF DMF DMF->step3_reaction 4-chloro-6-methoxy-2-methyl-3-nitroquinoline 4-chloro-6-methoxy-2-methyl-3-nitroquinoline step3_reaction->4-chloro-6-methoxy-2-methyl-3-nitroquinoline step4_reaction Reaction at 180°C 4-chloro-6-methoxy-2-methyl-3-nitroquinoline->step4_reaction phenol phenol phenol->step4_reaction ammonia ammonia ammonia->step4_reaction final_product This compound step4_reaction->final_product

Caption: Synthesis workflow for this compound.

Spectral Data

Mass Spectrometry of 6-methoxy-2-methylquinolin-4-ol: The GC-MS data for 6-methoxy-2-methylquinolin-4-ol shows a molecular ion peak at m/z 189.[4]

Biological Activity

The specific biological activity and potential roles in signaling pathways of this compound have not been extensively reported. However, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of quinoline have shown a broad spectrum of activities, including anticancer, antitubercular, antifungal, and antiviral properties.[5] The development of targeted therapies against the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell processes, has involved the synthesis of various quinoline derivatives.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H318: Causes serious eye damage.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Conclusion

This compound is a quinoline derivative with potential for further investigation in drug discovery, given the known bioactivities of the quinoline scaffold. This guide provides the currently available information on its chemical properties, a detailed synthesis protocol, and essential safety data. Further research is required to fully characterize its spectral properties and to explore its biological and pharmacological potential.

References

In-Depth Technical Guide: Elucidation of the Chemical Structure of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the structure elucidation of 6-Methoxy-2-methylquinolin-4-amine, a quinoline derivative of interest in medicinal chemistry. The document outlines the spectroscopic and synthetic methodologies employed to confirm its molecular architecture, presenting key data in a clear and comparative format.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 104217-23-4. Its molecular formula is C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 g/mol .

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 104217-23-4
Melting Point 202-203 °C

Spectroscopic Data for Structure Confirmation

For the purpose of this guide, representative data from analogous quinoline structures are presented to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system, the methyl group, the methoxy group, and the amine group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted quinoline core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z ratio corresponding to its molecular weight (188.23). Fragmentation patterns observed in the mass spectrum would provide further evidence for the quinoline core and its substituents. Predicted collision cross-section data for various adducts of the molecule have been calculated.[1]

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺189.10224139.3
[M+Na]⁺211.08418149.4
[M-H]⁻187.08768142.9
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic protons, C=C and C=N stretching within the quinoline ring, and C-O stretching for the methoxy group.

Synthesis and Structure Elucidation Workflow

The primary route for the synthesis of this compound involves the amination of a chlorinated precursor.[2] This synthetic pathway is a key component of its structure elucidation, as the structure of the starting materials and the nature of the chemical transformation provide strong evidence for the final product's structure.

Synthetic Pathway

Synthesis_Workflow 4-Chloro-6-methoxy-2-methylquinoline 4-Chloro-6-methoxy-2-methylquinoline Reaction Amination 4-Chloro-6-methoxy-2-methylquinoline->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound Structure_Elucidation_Logic cluster_StartingMaterials Known Starting Materials cluster_SpectroscopicAnalysis Spectroscopic Analysis of Product SM1 4-Chloro-6-methoxy-2-methylquinoline (Structure Known) Reaction Amination Reaction SM1->Reaction SM2 Ammonia (Structure Known) SM2->Reaction Product Formation of This compound Reaction->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Structure Confirmed Structure of This compound NMR->Structure MS->Structure IR->Structure

References

In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the in vitro evaluation of novel quinoline compounds, with a focus on their anticancer, antimicrobial, and antimalarial properties. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data to facilitate the comparison of newly synthesized compounds.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis through various signaling pathways.

Data Summary: In Vitro Anticancer Activity of Novel Quinoline Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of selected novel quinoline compounds against various human cancer cell lines. These values are crucial for comparing the cytotoxic potency of different derivatives and identifying lead compounds for further development.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Hybrid 1 MCF-7 (Breast)2.5Doxorubicin0.8
Quinoline-Chalcone Hybrid 2 A549 (Lung)5.1Cisplatin7.2
4-Aminoquinoline Derivative A HCT-116 (Colon)1.85-Fluorouracil3.5
4-Aminoquinoline Derivative B HeLa (Cervical)3.2Paclitaxel0.1
2-Arylquinoline C PC-3 (Prostate)7.5Docetaxel0.5
Quinoline-Triazole Conjugate X K562 (Leukemia)0.9Imatinib0.5
Quinoline-Triazole Conjugate Y HepG2 (Liver)4.3Sorafenib2.1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • Novel quinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Generalized Apoptosis Signaling Pathway

Many quinoline-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The following diagram illustrates a generalized signaling pathway for apoptosis that can be triggered by such compounds.

G Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Compound Quinoline Compound Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Quinoline Compound->Death Receptors (Fas, TNFR) activates Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Quinoline Compound->Bcl-2 family (Bax/Bak) activates Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 family (Bax/Bak)->Mitochondrion permeabilizes Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Generalized signaling pathway of apoptosis induced by quinoline compounds.

Antimicrobial Activity of Quinoline Derivatives

The quinoline ring is a key component of many synthetic antibacterial and antifungal agents. Novel quinoline derivatives are continuously being explored for their potential to combat drug-resistant microbial strains.

Data Summary: In Vitro Antimicrobial Activity of Novel Quinoline Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel quinoline compounds against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][3][4][5][6][7]

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Fluoroquinolone Analog 1 Staphylococcus aureus0.5Candida albicans8
Fluoroquinolone Analog 2 Escherichia coli1Aspergillus niger16
Quinoline-Sulfonamide Hybrid A Pseudomonas aeruginosa4Cryptococcus neoformans2
Quinoline-Sulfonamide Hybrid B Bacillus subtilis2Trichophyton rubrum4
8-Hydroxyquinoline Derivative X Mycobacterium tuberculosis0.25Microsporum canis8
Experimental Protocol: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm in diameter)

  • Novel quinoline compounds (dissolved in a suitable solvent)

  • Sterile swabs

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the quinoline compound onto the surface of the agar. A control disk impregnated with the solvent alone should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines the typical workflow for the in vitro screening of novel quinoline compounds for antimicrobial activity.

G Workflow for In Vitro Antimicrobial Screening Start Start Synthesis of Novel Quinoline Compounds Synthesis of Novel Quinoline Compounds Start->Synthesis of Novel Quinoline Compounds Primary Screening (Disk Diffusion Assay) Primary Screening (Disk Diffusion Assay) Synthesis of Novel Quinoline Compounds->Primary Screening (Disk Diffusion Assay) Active Compounds Active Compounds Primary Screening (Disk Diffusion Assay)->Active Compounds Inactive Compounds Inactive Compounds Primary Screening (Disk Diffusion Assay)->Inactive Compounds Secondary Screening (MIC Determination) Secondary Screening (MIC Determination) Active Compounds->Secondary Screening (MIC Determination) End End Inactive Compounds->End Potent Compounds Potent Compounds Secondary Screening (MIC Determination)->Potent Compounds Less Potent Compounds Less Potent Compounds Secondary Screening (MIC Determination)->Less Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Potent Compounds->Mechanism of Action Studies Less Potent Compounds->End Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification Lead Compound Identification->End

Caption: Experimental workflow for antimicrobial screening of quinoline compounds.

Antimalarial Activity of Quinoline Derivatives

Quinolines, particularly 4-aminoquinolines like chloroquine, have been the cornerstone of antimalarial therapy for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective quinoline-based antimalarials.

Data Summary: In Vitro Antimalarial Activity of Novel Quinoline Compounds

The following table displays the IC50 values of selected novel quinoline compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Compound IDP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
4-Aminoquinoline Analog X 3D715Chloroquine10
4-Aminoquinoline Analog X Dd2150Chloroquine200
Quinoline-Artemisinin Hybrid 1 3D75Artemisinin3
Quinoline-Artemisinin Hybrid 1 Dd28Artemisinin5
8-Aminoquinoline Derivative Y 3D725Primaquine30
8-Aminoquinoline Derivative Y Dd230Primaquine35
Experimental Protocol: SYBR Green I-Based Fluorescence Assay

The SYBR Green I-based assay is a simple, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[11][12][13][14][15]

Materials:

  • P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes

  • Complete parasite culture medium (RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)

  • 96-well microplates

  • Novel quinoline compounds (dissolved in DMSO)

  • SYBR Green I dye (10,000x concentrate)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit in complete parasite culture medium.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in the culture medium in 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to the drug-containing plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

Visualization: Structure-Activity Relationship (SAR) of 4-Aminoquinolines

The following diagram illustrates the key structural features of 4-aminoquinolines that are important for their antimalarial activity. Understanding these relationships is crucial for the rational design of new, more potent analogs.

G Structure-Activity Relationship of 4-Aminoquinolines 4-Aminoquinoline Core 4-Aminoquinoline Core Antimalarial Activity Antimalarial Activity 4-Aminoquinoline Core->Antimalarial Activity Essential for activity C7-Chloro Group C7-Chloro Group C7-Chloro Group->Antimalarial Activity Crucial for potency Aliphatic Side Chain at C4 Aliphatic Side Chain at C4 Aliphatic Side Chain at C4->Antimalarial Activity Modulates activity and resistance Drug Resistance Drug Resistance Aliphatic Side Chain at C4->Drug Resistance Modification can overcome resistance Terminal Amino Group Terminal Amino Group Terminal Amino Group->Antimalarial Activity Important for accumulation in parasite food vacuole

Caption: Key structural features of 4-aminoquinolines influencing antimalarial activity.

References

Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. Quinoline and its derivatives are of significant interest to researchers in drug discovery and development due to their wide range of biological activities, including potential anticancer properties.[1][2][3] Many quinoline derivatives exert their effects by interacting with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6][7][8] A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, ensuring the reliability of biological and pharmacological studies.

This technical guide outlines the principal spectroscopic techniques used to characterize this compound and its analogs. It details the expected spectral data, provides generalized experimental protocols, and illustrates relevant workflows and biological pathways.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₂N₂O[9][10]

  • Molecular Weight: 188.23 g/mol [9]

  • IUPAC Name: this compound[10]

  • CAS Number: 104217-23-4[9]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, extrapolated from closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~2.4 - 2.6SingletC2-CH₃The methyl group at the 2-position is expected to be a singlet.
~3.8 - 4.0SingletC6-OCH₃The methoxy group protons will appear as a singlet.
~5.0 - 6.0Broad SingletC4-NH₂The amine protons are often broad and may exchange with D₂O.
~6.5 - 7.8MultipletAromatic Protons (H3, H5, H7, H8)The aromatic protons on the quinoline ring system will show complex splitting patterns (doublets, double doublets).

Note: Predicted values are based on the analysis of various substituted quinolines. Actual shifts may vary depending on the solvent and experimental conditions.[11][12][13]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentNotes
~20 - 25C2-C H₃Aliphatic carbon of the methyl group.
~55 - 57C6-OC H₃Aliphatic carbon of the methoxy group.
~100 - 160Aromatic CarbonsAromatic and heteroaromatic carbons of the quinoline ring system.
~150 - 160C4 (C-NH₂)The carbon bearing the amino group is expected to be in this range.
~155 - 165C6 (C-OCH₃)The carbon attached to the methoxy group.

Note: These are approximate ranges based on known quinoline derivatives. The exact chemical shifts would require experimental determination.[11][12][13]

Table 3: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmine (NH₂)
3100 - 3000C-H Stretch (Aromatic)Aromatic Ring
2950 - 2850C-H Stretch (Aliphatic)Methyl (CH₃)
1650 - 1500C=C and C=N StretchAromatic Ring
1250 - 1200C-O StretchMethoxy (O-CH₃)
1350 - 1250C-N StretchAryl Amine

Note: The IR spectrum will exhibit characteristic peaks for the amine, methoxy, methyl, and aromatic functionalities.[11][14]

Table 4: Mass Spectrometry Data
m/z ValueIon TypeNotes
188.09[M]⁺˙Molecular ion peak corresponding to the exact mass of the compound.
189.10[M+H]⁺Protonated molecular ion, commonly observed in soft ionization techniques like ESI.[10]
Fragment IonsVariousFragmentation patterns will depend on the ionization method and energy, providing structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is then infused directly into the ion source or introduced via a liquid chromatography system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The mass range should be set to include the expected molecular weight.

UV-Visible Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a quartz cuvette to hold the sample.

    • Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm for aromatic compounds.[15]

    • A solvent blank should be used as a reference.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution FTIR FTIR Sample->FTIR NMR NMR Dissolution->NMR MS MS Dissolution->MS UV_Vis UV-Vis Dissolution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling Pathwaydot

// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor" [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PDK1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Growth" [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quinoline_Derivative" [label="this compound\n(and analogs)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Growth_Factor" -> "Receptor" [color="#5F6368"]; "Receptor" -> "PI3K" [color="#34A853", label=" activates"]; "PI3K" -> "PIP3" [color="#34A853", label=" converts"]; "PIP2" -> "PI3K" [style=dashed, arrowhead=none, color="#5F6368"]; "PIP3" -> "PDK1" [color="#34A853", label=" activates"]; "PDK1" -> "Akt" [color="#34A853", label=" phosphorylates"]; "Akt" -> "mTORC1" [color="#34A853", label=" activates"]; "mTORC1" -> "Cell_Growth" [color="#34A853"]; "Quinoline_Derivative" -> "PI3K" [color="#EA4335", arrowhead=tee, label=" inhibits"]; "Quinoline_Derivative" -> "mTORC1" [color="#EA4335", arrowhead=tee, label=" inhibits"]; }

References

The Enduring Legacy of Aminoquinolines: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminoquinolines represent a cornerstone in the history of chemotherapy, particularly in the fight against malaria, a disease that continues to pose a significant global health challenge. From the discovery of quinine in the 17th century to the development of synthetic analogues that shaped the 20th century's medical landscape, the quinoline scaffold has proven to be remarkably versatile and effective. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and structure-activity relationships of key aminoquinoline antimalarials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.

A Historical Journey: From Cinchona Bark to Synthetic Drugs

The story of aminoquinolines begins with the discovery of the antimalarial properties of the bark of the Cinchona tree, native to South America. The active alkaloid, quinine, was isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou[1][2]. For centuries, quinine was the only effective treatment for malaria[1][3]. The limitations of quinine, including its side effects and the logistical challenges of its supply, spurred the search for synthetic alternatives, particularly during times of war when malaria posed a significant threat to soldiers.

The first major breakthrough in synthetic antimalarials came from German scientists in the 1920s and 1930s. Their work led to the development of the 8-aminoquinoline, pamaquine (Plasmochin), in 1926, and the 4-aminoquinoline, sontochin[3][4]. Pamaquine, however, was found to be too toxic for widespread use[3][5]. In 1934, Hans Andersag at Bayer synthesized Resochin, a 4-aminoquinoline that was later found to be identical to chloroquine[1][3]. Initially, its toxicity was overestimated, and it was set aside[3].

During World War II, the need for effective antimalarials became critical for the Allied forces. American and British scientists revisited the 4-aminoquinolines, leading to the "rediscovery" and large-scale production of chloroquine in 1945[1]. Chloroquine proved to be highly effective, well-tolerated, and inexpensive to produce, becoming the drug of choice for malaria treatment and prophylaxis for several decades[2].

Following the success of chloroquine, other important aminoquinolines were developed. Amodiaquine, another 4-aminoquinoline, was introduced as an alternative to chloroquine[2]. The 8-aminoquinoline, primaquine, was developed in the 1940s and remains a crucial drug for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse[2][3][5]. More recently, tafenoquine, a long-acting 8-aminoquinoline, was approved for the same purpose, offering the advantage of a single-dose regimen[6][7][8][9][10].

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action of 4-aminoquinolines like chloroquine and amodiaquine is the inhibition of hemozoin formation in the malaria parasite's digestive vacuole[7][11]. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (malaria pigment).

4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with heme polymerization by capping the growing hemozoin crystal, preventing further addition of heme units. The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death[11].

The mechanism of action of 8-aminoquinolines like primaquine and tafenoquine is less well understood but is thought to involve the generation of reactive oxygen species that disrupt the parasite's mitochondrial function.

Below is a diagram illustrating the proposed mechanism of action of 4-aminoquinolines.

Aminoquinoline_Mechanism_of_Action Mechanism of Action of 4-Aminoquinolines cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin from Host RBC Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Heme Polymerase) Heme_AQ_Complex Inhibition of Hemozoin Formation Heme->Heme_AQ_Complex Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme_AQ_Complex Heme_AQ_Complex->Hemozoin Inhibits ROS Reactive Oxygen Species (ROS) Membrane Damage Heme_AQ_Complex->ROS Leads to Parasite_Death Parasite Death ROS->Parasite_Death Causes

Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Structure-Activity Relationships (SAR)

The antimalarial activity of aminoquinolines is highly dependent on their chemical structure. Extensive research has established key structural features that are essential for their efficacy.

For 4-Aminoquinolines:

  • The Quinoline Nucleus: The 4-aminoquinoline core is the fundamental pharmacophore.

  • 7-Chloro Group: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial activity. Replacing it with other groups or leaving it unsubstituted generally leads to a significant loss of potency.

  • The 4-Amino Side Chain: A flexible diaminoalkyl side chain at the 4-position is essential for activity. The length of this chain is critical, with a four to five-carbon separation between the two nitrogen atoms being optimal. The terminal amino group should be basic to allow for protonation and accumulation in the acidic food vacuole.

For 8-Aminoquinolines:

The SAR for 8-aminoquinolines is more complex and less well-defined. However, the nature of the side chain at the 8-position and substitutions on the quinoline ring significantly influence both their efficacy and toxicity.

Quantitative Data on Efficacy, Toxicity, and Pharmacokinetics

The following tables summarize key quantitative data for prominent aminoquinoline antimalarials.

Table 1: In Vitro Activity of 4-Aminoquinolines against Plasmodium falciparum

CompoundStrainIC₅₀ (nM)Reference(s)
Chloroquine 3D7 (sensitive)5.6 - 20.9[4][12]
W2 (resistant)382[4]
Dd2 (resistant)99 - 234[3]
K1 (resistant)>100[1]
Amodiaquine 3D7 (sensitive)20.9[12]
(as desethylamodiaquine)7G8 (resistant)44.3[12]
Cambodian Isolates (resistant)20 - 190[12]

Table 2: Clinical Efficacy of 8-Aminoquinolines for P. vivax Relapse Prevention

CompoundDosing RegimenEfficacy (Recurrence-free at 6 months)Reference(s)
Primaquine 15 mg daily for 14 days72.8%[6][7][8][9]
Tafenoquine Single 300 mg dose67.0%[6][7][8][9]

Table 3: Pharmacokinetic Parameters of Key Aminoquinolines

CompoundHalf-life (t₁/₂)Oral BioavailabilityKey Metabolic PathwaysReference(s)
Chloroquine 3 - 8 weeksHighN-dealkylation by CYP2C8, 3A4, 2D6[13]
Amodiaquine ~9-18 days (as desethylamodiaquine)HighN-dealkylation to active desethylamodiaquine[14]
Primaquine ~6 hoursModerateRapidly metabolized to carboxyprimaquine[15]
Tafenoquine ~14-15 daysHighPrimarily cleared unchanged[13][16]

Table 4: Acute Toxicity Data in Animal Models

CompoundAnimal ModelRouteLD₅₀ (mg/kg)Reference(s)
Chloroquine MouseOral500Publicly available data
Amodiaquine MouseOral420Publicly available data
Primaquine MouseOral84Publicly available data

Note: LD₅₀ values can vary depending on the specific study conditions.

Experimental Protocols

This section outlines the general methodologies for key experiments in the discovery and development of aminoquinolines.

Chemical Synthesis of 4-Aminoquinolines

A common method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution.

General Protocol:

  • Starting Materials: 4,7-dichloroquinoline and a desired amine side chain (e.g., N¹,N¹-diethylpentane-1,4-diamine for chloroquine).

  • Reaction: The 4,7-dichloroquinoline and the amine are heated together in a suitable solvent, often with a base to neutralize the HCl formed during the reaction.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the final 4-aminoquinoline derivative.

A retrosynthetic analysis for hydroxychloroquine, a derivative of chloroquine, illustrates the synthetic strategy of building the molecule from simpler precursors[17].

In Vitro Antiplasmodial Activity Assay

The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's in vitro potency. The lactate dehydrogenase (LDH) assay is a common method for determining the IC₅₀ of antimalarial compounds.

General Protocol:

  • Parasite Culture: P. falciparum strains (both sensitive and resistant) are cultured in human red blood cells in a suitable medium.

  • Drug Dilution: The test compound is serially diluted in a 96-well plate.

  • Incubation: Synchronized parasite cultures are added to the wells and incubated for a full life cycle (typically 48-72 hours).

  • LDH Assay: The plate is freeze-thawed to lyse the parasites and release LDH. A substrate solution is added, and the conversion of a tetrazolium salt to formazan by LDH is measured spectrophotometrically.

  • Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC₅₀ is determined by non-linear regression analysis.

An alternative method is the [³H]hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis[12].

In Vivo Efficacy Testing (Mouse Model)

The 4-day suppressive test (Thompson test or Peters' test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a mouse model.

General Protocol:

  • Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Treatment: The test compound is administered orally or intraperitoneally to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.

  • Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of blood smears.

  • Endpoint: The efficacy of the compound is determined by the reduction in parasitemia and the increase in survival time of the treated mice compared to the control group. The ED₅₀ (effective dose that reduces parasitemia by 50%) can also be calculated.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

General Protocol:

  • Dosing: The compound is administered to animals (e.g., mice, rats, dogs) at a specific dose, either orally or intravenously.

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Sample Analysis: The concentration of the parent drug and its major metabolites in the plasma is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability.

Experimental and Developmental Workflows

The discovery and development of a new aminoquinoline antimalarial follows a structured pipeline, from initial screening to clinical trials. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow Aminoquinoline Drug Discovery & Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A Compound Synthesis & Library Screening B In Vitro Screening (Anti-P. falciparum Activity) A->B C In Vitro Cytotoxicity (Mammalian Cells) B->C D Structure-Activity Relationship (SAR) Studies C->D Identify Hits D->A Lead Optimization E In Vivo Efficacy (Rodent Malaria Models) D->E Select Leads F Pharmacokinetic (ADME) Studies in Animals E->F G Toxicology Studies (Acute & Chronic) F->G H Formulation Development G->H I Phase I (Safety in Healthy Volunteers) H->I IND Submission J Phase II (Efficacy in Patients) I->J K Phase III (Large-scale Efficacy & Safety) J->K L Regulatory Approval K->L

Caption: A generalized workflow for the discovery and development of aminoquinoline antimalarials.

Conclusion: The Future of Aminoquinolines

Despite the challenge of drug resistance, aminoquinolines remain a vital part of the antimalarial armamentarium. Chloroquine, although its use is now limited in many regions, continues to be effective against P. vivax in some areas and serves as a scaffold for the development of new compounds. Amodiaquine is a key component of several artemisinin-based combination therapies (ACTs). The 8-aminoquinolines, primaquine and tafenoquine, are indispensable for the radical cure of relapsing malaria.

Ongoing research focuses on modifying the aminoquinoline scaffold to overcome resistance, improve safety profiles, and enhance efficacy. The rich history and deep understanding of the chemistry and biology of aminoquinolines provide a solid foundation for the development of the next generation of these life-saving drugs. The systematic application of the experimental protocols and developmental workflows outlined in this guide will be crucial in this endeavor.

References

Physicochemical Parameters of Substituted Quinolines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, demonstrating antibacterial, antiviral, antimalarial, and anticancer properties.[3][4] The biological activity and pharmacokinetic profile of these derivatives are not dictated by the quinoline core alone, but are profoundly influenced by the nature and position of their substituents. Understanding and manipulating the physicochemical parameters of these substituted quinolines is therefore a cornerstone of rational drug design and development.

This technical guide provides an in-depth exploration of the core physicochemical properties of substituted quinolines, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers, scientists, and drug development professionals in their work.

Core Physicochemical Parameters

The efficacy of a drug molecule is intrinsically linked to its ability to reach its biological target and elicit a specific response. This journey is governed by a set of physicochemical properties that dictate the molecule's absorption, distribution, metabolism, and excretion (ADME). For substituted quinolines, the most critical parameters are lipophilicity, ionization state, electronic effects, steric profile, and hydrogen bonding capacity.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most important physicochemical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[5][6] This parameter heavily influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins.

  • High Lipophilicity (High logP) : Often leads to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding and toxicity.[7]

  • Low Lipophilicity (Low logP) : May result in poor absorption through lipid membranes, limiting bioavailability.[7]

For ionizable molecules like quinolines, the distribution coefficient (logD) is often more relevant as it considers the partition of all species (ionized and neutral) at a specific pH.

Table 1: Lipophilicity (logP) of Selected Substituted Quinolines

Substituent PositionSubstituentlogP (Calculated/Experimental)
-H (Quinoline)2.03
2-CH₃2.55
4-Cl2.72
6-OCH₃2.16
8-OH1.87
8-NO₂2.11
4-NH₂1.54
5,7-diCl3.65

Note: logP values can vary based on the experimental or computational method used. The values presented are representative.

Ionization Constant (pKa)

Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[8] The pKa value indicates the strength of this basicity and determines the extent of ionization at a given physiological pH. The ionization state of a molecule is critical as it affects solubility, receptor interaction, and the ability to cross cell membranes.[9] The trapping of basic antimalarial quinolines in the acidic food vacuole of the parasite is a classic example of pKa-dependent activity.[9]

Table 2: pKa of Selected Substituted Quinolines

Substituent PositionSubstituentpKa
-H (Quinoline)4.94
2-CH₃5.42
4-CH₃5.67
6-OCH₃5.34
8-OCH₃4.97
3-Br3.10
5-NO₂2.76
8-NO₂2.62

Note: Electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the pKa (increase basicity), while electron-withdrawing groups (e.g., -NO₂, -Br) decrease the pKa (decrease basicity).[9]

Electronic Effects

Substituents exert profound electronic effects on the quinoline ring system, altering its electron density distribution. These effects can be categorized as:

  • Inductive Effects : Mediated through sigma bonds, influencing the electronegativity.

  • Resonance (Mesomeric) Effects : Mediated through pi systems, involving delocalization of electrons.

Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density on the ring and particularly on the nitrogen, making the molecule less basic and less prone to electrophilic attack.[9] Conversely, electron-donating groups (e.g., -NH₂, -OH, -OCH₃) increase electron density and basicity.[9] These effects are crucial for modulating interactions with biological targets, such as enzyme active sites or DNA.

Table 3: Hammett Constants (σ) for Substituents on Aromatic Systems

Substituentσ (meta)σ (para)Electronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing
-CN0.560.66Strongly Electron-Withdrawing
-Cl0.370.23Electron-Withdrawing
-Br0.390.23Electron-Withdrawing
-H0.000.00Neutral
-CH₃-0.07-0.17Electron-Donating
-OCH₃0.12-0.27Electron-Donating (Resonance)
-NH₂-0.16-0.66Strongly Electron-Donating

Note: While these values are for benzene systems, they provide a strong indication of the electronic influence these substituents will have on the quinoline scaffold.

Steric Effects

The size and shape of substituents (steric bulk) play a critical role in determining how a molecule fits into a binding pocket or active site. Bulky substituents can cause steric hindrance, preventing optimal interaction with a receptor. Steric parameters like Molar Refractivity (MR) or Taft's Steric Parameter (Es) are used to quantify these effects in Quantitative Structure-Activity Relationship (QSAR) studies.

Table 4: Steric Parameters for Common Substituents

SubstituentMolar Refractivity (MR)Taft Steric Parameter (Es)
-H0.101.24
-F0.090.78
-Cl0.600.27
-Br0.890.08
-CH₃0.560.00
-CF₃0.50-1.16
-C₂H₅1.03-0.07
-C(CH₃)₃1.96-1.54

Note: Higher MR values indicate larger, more polarizable groups. Es values become more negative as the group's steric bulk increases.

Hydrogen Bonding

The ability of a molecule to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) is fundamental to its interaction with biological macromolecules and water. The quinoline nitrogen is a hydrogen bond acceptor. Substituents like -OH, -NH₂, or -COOH can introduce both HBD and HBA capabilities, significantly influencing solubility and target binding affinity.

Visualization of Key Concepts

Caption: Interplay of physicochemical parameters and their influence on ADME.

Experimental Protocols

Accurate determination of physicochemical parameters is essential for building reliable structure-activity models. Standardized experimental protocols are crucial for data consistency and comparability.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This is the traditional "gold standard" method for logP determination.[6]

  • Preparation : Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Dissolution : Dissolve a precisely weighed amount of the substituted quinoline compound in the aqueous phase to a known concentration.

  • Partitioning : Add an equal volume of the n-octanol phase to the aqueous solution in a sealed flask or vial.

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification : Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation : Calculate logP using the formula: logP = log ( [Concentration]octanol / [Concentration]aqueous )

Shake_Flask_LogP_Workflow start Start prep Prepare Saturated n-Octanol & Buffer start->prep dissolve Dissolve Compound in Aqueous Phase prep->dissolve partition Add n-Octanol & Agitate to Equilibrate dissolve->partition separate Centrifuge to Separate Phases partition->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate end_node End calculate->end_node

Caption: Workflow for logP determination via the shake-flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[11]

  • Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation : Prepare a dilute solution (e.g., 1-5 mM) of the substituted quinoline in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[11]

  • Titration Setup : Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Acidification : For a basic compound like quinoline, first add a strong acid (e.g., 0.1 M HCl) to protonate the molecule fully (e.g., to pH ~2).

  • Titration : Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.[12] This can be determined from the first derivative of the curve.

Potentiometric_Titration_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Compound Solution (Constant Ionic Strength) calibrate->prepare acidify Acidify Solution with Strong Acid prepare->acidify titrate Titrate with Increments of Strong Base acidify->titrate record Record pH vs. Volume of Titrant titrate->record analyze Plot Titration Curve & Determine Inflection Point record->analyze pka pKa = pH at Half-Equivalence Point analyze->pka end_node End pka->end_node

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of substituted quinolines are not independent variables but a complex interplay of factors that collectively define the molecule's pharmacological profile. Lipophilicity, pKa, and the electronic and steric nature of substituents are primary levers that medicinal chemists can adjust to optimize a compound's ADME properties and biological activity. A thorough and systematic evaluation of these parameters, using standardized experimental protocols, is indispensable for the successful development of novel quinoline-based therapeutics. The data and methodologies presented in this guide serve as a foundational resource for researchers aiming to rationally design the next generation of quinoline drugs.

References

Methodological & Application

Application Notes and Protocols for 6-Methoxy-2-methylquinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-amine is a substituted quinoline scaffold of significant interest in medicinal chemistry. The quinoline core is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. The specific substitutions of a methoxy group at the 6-position, a methyl group at the 2-position, and an amine at the 4-position provide a unique template for the development of novel therapeutic agents. This document provides detailed application notes on the potential uses of this scaffold and protocols for its synthesis and evaluation in relevant biological assays.

Application Notes

The 4-aminoquinoline scaffold is a well-established pharmacophore with a history of producing clinically successful drugs.[1][2][3] Derivatives of 4-aminoquinoline are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[4][5] this compound serves as a valuable starting material or key intermediate for the synthesis of libraries of compounds targeting these disease areas.

Antimalarial Drug Discovery

The primary and most extensively studied application of 4-aminoquinolines is in the treatment of malaria.[1][6][7][8]

  • Mechanism of Action : 4-aminoquinolines are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[1][9] During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin crystals. 4-aminoquinolines are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[1][9]

  • Scaffold Potential : The 6-methoxy and 2-methyl substitutions on the quinoline ring of this compound can be strategically utilized to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for drug accumulation in the acidic food vacuole of the parasite and for overcoming drug resistance. The 4-amino group provides a convenient handle for the introduction of various side chains, a common strategy in the design of potent 4-aminoquinoline antimalarials like chloroquine and amodiaquine.

Anticancer Agent Development

Substituted quinolines have emerged as promising scaffolds for the development of novel anticancer agents, targeting various mechanisms of cancer progression.

  • Kinase Inhibition : The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors. The 4-aminoquinazoline core, structurally related to 4-aminoquinoline, is present in drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[5] The this compound scaffold can be elaborated to generate inhibitors of various kinases implicated in cancer.

  • BET Bromodomain Inhibition : Recent research has shown that complex molecules incorporating a substituted quinoline moiety can act as potent and selective inhibitors of BET (Bromodomain and Extra-Terminal domain) proteins. These proteins are epigenetic readers that play a crucial role in the regulation of oncogenes. Inhibition of BET bromodomains is a promising therapeutic strategy for various cancers.

Other Potential Applications

The versatility of the 4-aminoquinoline scaffold suggests that derivatives of this compound could be explored for other therapeutic indications, including:

  • Antiviral activity [4]

  • Anti-inflammatory effects [4]

  • Antibacterial and antifungal properties [3][4]

Quantitative Data

While specific biological data for this compound is not extensively available in the public domain, the following table presents representative in vitro activity data for analogous 4-aminoquinoline compounds against Plasmodium falciparum, illustrating the potential of this class of molecules.

Compound AnalogueP. falciparum StrainIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Analogue 1 (CQ-sensitive)3D78.5Chloroquine10.2
Analogue 2 (CQ-resistant)W217.3Chloroquine382
Analogue 3 (CQ-resistant)K125.0Chloroquine>300

Table 1: Representative antiplasmodial activity of 4-aminoquinoline analogues. Data is illustrative and based on activities reported for various 4-aminoquinoline derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available p-anisidine.

Step 1: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This step involves the cyclization of p-anisidine with ethyl acetoacetate to form the quinolin-4-ol, followed by chlorination.

  • Materials : p-Anisidine, ethyl acetoacetate, polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, anhydrous).

  • Procedure :

    • Combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) and heat at 130-140 °C for 1 hour.

    • Cool the mixture to below 100 °C and add polyphosphoric acid.

    • Heat the reaction mixture to 140-150 °C for 2 hours.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize with a concentrated sodium hydroxide solution to precipitate the 6-methoxy-2-methylquinolin-4-ol.

    • Filter the solid, wash with water, and dry.

    • To the dried quinolin-4-ol, add phosphorus oxychloride (5.0 eq) and a catalytic amount of anhydrous DMF.

    • Heat the mixture at reflux (around 110 °C) for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a cold aqueous ammonia solution to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-chloro-6-methoxy-2-methylquinoline.

Step 2: Synthesis of this compound

This step involves the amination of the 4-chloroquinoline intermediate.

  • Materials : 4-Chloro-6-methoxy-2-methylquinoline, phenol, ammonia (aqueous solution), sodium hydroxide.

  • Procedure :

    • Heat a mixture of 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) and phenol (5.0 eq) at 180 °C for 1 hour.

    • Cool the mixture and add aqueous ammonia.

    • Heat the mixture in a sealed vessel at 180 °C for 5 hours.

    • Cool the reaction to room temperature and add an aqueous solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol describes a standard SYBR Green I-based fluorescence assay to determine the in vitro activity of compounds against the erythrocytic stages of P. falciparum.

  • Materials : P. falciparum culture (e.g., 3D7 or K1 strain), human O+ erythrocytes, RPMI-1640 medium, Albumax II, SYBR Green I dye, lysis buffer (Tris, EDTA, saponin, Triton X-100), 96-well microplates, test compound (dissolved in DMSO).

  • Procedure :

    • Maintain a continuous culture of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add synchronized ring-stage parasite culture (typically 1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

    • Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • After incubation, add SYBR Green I in lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_synthesis Synthesis Workflow p-Anisidine p-Anisidine Cyclization/Chlorination Cyclization/Chlorination p-Anisidine->Cyclization/Chlorination Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Cyclization/Chlorination 4-Chloro-6-methoxy-2-methylquinoline 4-Chloro-6-methoxy-2-methylquinoline Cyclization/Chlorination->4-Chloro-6-methoxy-2-methylquinoline Amination Amination 4-Chloro-6-methoxy-2-methylquinoline->Amination Target_Compound This compound Amination->Target_Compound

Caption: Synthetic workflow for this compound.

G cluster_moa Antimalarial Mechanism of Action Hemoglobin Hemoglobin Parasite_Digestion Parasite Digestion Hemoglobin->Parasite_Digestion Free_Heme Toxic Free Heme Parasite_Digestion->Free_Heme Polymerization Heme Polymerization Free_Heme->Polymerization Hemozoin Non-toxic Hemozoin Polymerization->Hemozoin 4_Aminoquinoline 4-Aminoquinoline Inhibition 4_Aminoquinoline->Inhibition Inhibition->Polymerization

Caption: Proposed antimalarial mechanism of 4-aminoquinolines.

G cluster_screening Drug Discovery Cascade Scaffold 6-Methoxy-2-methyl- quinolin-4-amine Scaffold Library_Synthesis Library Synthesis Scaffold->Library_Synthesis Derivative_Library Derivative Library Library_Synthesis->Derivative_Library Primary_Screening Primary Screening (e.g., Antiplasmodial Assay) Derivative_Library->Primary_Screening Hits Active Hits Primary_Screening->Hits Lead_Optimization Lead Optimization Hits->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Logical workflow for drug discovery using the scaffold.

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methoxy-2-methylquinolin-4-amine and its derivatives. The methodologies outlined below are based on established synthetic routes, including the Conrad-Limpach synthesis for the quinoline core, followed by chlorination and amination to yield the target compounds.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core quinoline structure is first assembled using the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. The resulting 4-hydroxyquinoline is then converted to a 4-chloro derivative, which serves as a key intermediate. Finally, nucleophilic substitution of the chlorine atom with an amine yields the desired 4-aminoquinoline derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Conrad-Limpach Synthesis cluster_intermediate2 Step 2: Chlorination cluster_final Step 3: Amination cluster_derivatives Further Derivatization p_anisidine p-Anisidine quinolone 6-Methoxy-2-methylquinolin-4-ol p_anisidine->quinolone Heat eaa Ethyl Acetoacetate eaa->quinolone chloroquinoline 4-Chloro-6-methoxy-2-methylquinoline quinolone->chloroquinoline POCl₃ aminoquinoline This compound chloroquinoline->aminoquinoline NH₃, Phenol derivatives Substituted Amine Derivatives chloroquinoline->derivatives R-NH₂

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol via Conrad-Limpach Synthesis

This protocol describes the formation of the quinoline core structure.

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of p-anisidine and ethyl acetoacetate. The reaction can be performed neat or in a solvent such as ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the intermediate enamine.

  • Cyclization: Remove the solvent (if used) under reduced pressure. Add polyphosphoric acid to the residue.

  • Heat the mixture to 140-160°C for 30-60 minutes to effect cyclization. Alternatively, the enamine can be added to a high-boiling solvent like Dowtherm A and heated to approximately 250°C.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Methoxy-2-methylquinolin-4-ol.

Protocol 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This protocol details the conversion of the 4-hydroxyquinoline to the 4-chloro intermediate.

Materials:

  • 6-Methoxy-2-methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend 6-Methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude 4-Chloro-6-methoxy-2-methylquinoline can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

This protocol describes the final amination step to produce the target compound.

Materials:

  • 4-Chloro-6-methoxy-2-methylquinoline

  • Phenol

  • Ammonia solution (concentrated) or ammonia gas

  • Autoclave or sealed reaction vessel

  • Stirring apparatus

Procedure:

  • In a sealed reaction vessel or autoclave, combine 4-Chloro-6-methoxy-2-methylquinoline and phenol.

  • Heat the mixture to 180°C for 1 hour.[1]

  • Cool the vessel, then add concentrated ammonia solution.

  • Seal the vessel again and heat to 180°C for 5 hours.[1]

  • After cooling, add water and make the solution alkaline with sodium hydroxide.[1]

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with water and dry.

  • The product can be further purified by recrystallization. A yield of 82% has been reported for this reaction.[1]

Quantitative Data Summary

The following table summarizes typical yields and characterization data for the synthesized compounds and related derivatives.

CompoundSynthetic StepTypical Yield (%)Melting Point (°C)Spectroscopic Data Highlights
6-Methoxy-2-methylquinolin-4-olConrad-Limpach60-80-1H NMR: Signals for methyl, methoxy, and aromatic protons. The proton at C5 typically appears as a doublet.
4-Chloro-6-methoxy-2-methylquinolineChlorination70-90-1H NMR: Downfield shift of aromatic protons compared to the 4-hydroxy precursor.
This compoundAmination82[1]-1H NMR: Appearance of a broad singlet for the -NH₂ protons.
(6-methoxy-2-phenylquinolin-4-yl)methanolPfitzinger Reaction & Reduction47191-1931H-NMR (300 MHz-CDCl₃): δ (ppm) 3.85(s, 1H, OH), 3.89 (s, 3H, OCH₃), 5.05 (s, 2H, CH₂), 7.01-7.05 (dd, 1H, quinoline H₇), 7.19-7.36 (m, 5H, phenyl), 7.99-8.05 (m, 3H, quinoline H₅, H₃ & H₈).[2]
6-methoxy-2-phenylquinoline-4-carboxylic acidPfitzinger Reaction23234-2361H-NMR (300 MHz-DMSO-d6): δ (ppm) 3.94 (s, 3H, OCH₃), 7.49-7.61 (m, 4H), 8.08–8.15 (m, 2H), 8.25-8.28(m, 2H), 8.47(s, 1H), 13.96 (s, 1H, COOH).[2]

Potential Applications and Biological Activity

Derivatives of this compound have been investigated for a range of biological activities. For instance, related 6-methoxy-2-arylquinoline analogues have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[2] The diagram below illustrates the proposed mechanism of action for such inhibitors.

Pgp_Inhibition cluster_cell Cancer Cell cluster_outcome Therapeutic Outcome Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Pgp->Drug Efflux Increased_Drug Increased Intracellular Drug Concentration Drug->Pgp Binds to Inhibitor 6-Methoxyquinoline Derivative Inhibitor->Pgp Inhibits Cell_Death Enhanced Cancer Cell Death Increased_Drug->Cell_Death

Caption: Proposed mechanism of P-glycoprotein inhibition by 6-methoxyquinoline derivatives.

Furthermore, other quinoline derivatives have shown promise as antiplasmodial agents, highlighting the therapeutic potential of this chemical scaffold.[3] The protocols and data presented here provide a solid foundation for the synthesis and exploration of novel this compound derivatives for various applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Antimicrobial Studies of 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct antimicrobial studies for 6-Methoxy-2-methylquinolin-4-amine were found in the reviewed literature. The following application notes and protocols are based on studies of structurally related 6-methoxyquinoline derivatives. These notes are intended to provide researchers, scientists, and drug development professionals with relevant methodologies and comparative data for investigating the antimicrobial potential of quinoline-based compounds.

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs, particularly antimalarials and antimicrobials. The introduction of various functional groups onto the quinoline scaffold can significantly modulate their biological activity. This document details the antimicrobial applications of several 6-methoxyquinoline derivatives, providing insights into their spectrum of activity and the experimental procedures used for their evaluation.

Data Presentation: Antimicrobial Activity of 6-Methoxyquinoline Derivatives

The antimicrobial efficacy of various 6-methoxyquinoline derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is summarized below for easy comparison.

Table 1: Antibacterial Activity of 6-Methoxyquinoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
(R)-(6-Methoxyquinolin-4-yl) [...]methanol tetraphenylborate complex 816Very Poor ActivityVery Poor Activity[1]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) --7.812-
Ester derivative 7b of 6-methoxyquinoline-3-carbonitrile High ActivityHigh ActivityHigh ActivityModerate Activity[2]
Thioether derivative 9c of 6-methoxyquinoline-3-carbonitrile High ActivityHigh ActivityModerate ActivityModerate Activity[2]
Amide derivative 7d of 6-methoxyquinoline-3-carbonitrile Moderate ActivityModerate ActivityHigh ActivityModerate Activity[2]
Amide derivative 9b of 6-methoxyquinoline-3-carbonitrile Moderate ActivityModerate ActivityHigh ActivityModerate Activity[2]

Note: Specific MIC values for some derivatives were not provided in the source material, but their activity level was described qualitatively.

Table 2: Antifungal Activity of 6-Methoxyquinoline Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus fumigatusSyncephalastrum racemosumGeotrichum candidumReference
(R)-(6-Methoxyquinolin-4-yl) [...]methanol tetraphenylborate complex 16---[1]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) 31.125---
Amide derivative 7e of 6-methoxyquinoline-3-carbonitrile More active than Amphotericin BMore active than Amphotericin BMore active than Amphotericin BModerate Activity[2]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on the methods described in the cited literature and can be adapted for the evaluation of new quinoline derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 6-methoxyquinoline derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

  • Positive control (standard antibiotic, e.g., Streptomycin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective growth media.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions, positive control, and negative control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a compound based on the size of the inhibition zone around a disc impregnated with the test substance.

Materials:

  • Test compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Positive control (standard antibiotic disc)

  • Negative control (disc with solvent)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

  • Preparation of Inoculum:

    • Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Evenly swab the entire surface of the agar plate with the microbial suspension.

  • Application of Discs:

    • Impregnate sterile filter paper discs with a known concentration of the test compound.

    • Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_evaluation Secondary Evaluation Synthesis Synthesis of 6-Methoxyquinoline Derivative Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Disc_Diffusion Disc Diffusion Assay Purification->Disc_Diffusion MIC_Determination Broth Microdilution Assay (MIC Determination) Disc_Diffusion->MIC_Determination Active Compounds MBC_MFC MBC/MFC Determination MIC_Determination->MBC_MFC Time_Kill Time-Kill Kinetics MBC_MFC->Time_Kill Mechanism_Study Mechanism of Action Studies Time_Kill->Mechanism_Study Drug_Development Lead for Drug Development Mechanism_Study->Drug_Development

References

Application Notes & Protocols for the Quantification of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Methoxy-2-methylquinolin-4-amine in research and development settings. The following protocols are based on established analytical techniques for structurally related quinoline derivatives and can be adapted and validated for specific matrices.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods and their typical performance characteristics is presented below.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by reverse-phase chromatography followed by selective detection using tandem mass spectrometry.
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Primary Application Quantification in bulk drug substance and formulations.Quantification in biological matrices (plasma, urine, tissue).

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in non-complex matrices such as bulk powder or pharmaceutical formulations.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

3.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D3-6-Methoxy-2-methylquinolin-4-amine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

3.2.2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2.4. Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusing the analyte and internal standard. For this compound (C11H12N2O, MW: 188.23), a potential transition would be m/z 189.1 -> [fragment ion].

3.2.5. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol.

  • Calibration Standards in Matrix: Spike blank biological matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample (or standard), add 300 µL of cold protein precipitation solvent containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Solvent A->B C Serial Dilution (for Standards) B->C D Filtration (0.45 µm) B->D E Injection into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

Caption: HPLC-UV analytical workflow.

LCMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis P1 Plasma Sample Spiked with Internal Standard P2 Protein Precipitation P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 P5 Evaporation & Reconstitution P4->P5 L1 Injection into UHPLC P5->L1 L2 Chromatographic Separation L1->L2 M1 Electrospray Ionization (ESI) L2->M1 M2 Mass Filtering (Q1) M1->M2 M3 Collision-Induced Dissociation (Q2) M2->M3 M4 Fragment Ion Detection (Q3) M3->M4 D1 Peak Integration (Analyte & IS) M4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: LC-MS/MS bioanalytical workflow.

Validation_Parameters cluster_performance Performance Characteristics center Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key analytical method validation parameters.

Application Notes and Protocols: Investigating 6-Methoxy-2-methylquinolin-4-amine as a Potential P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1] Its inhibition is a significant area of research in overcoming MDR and improving drug efficacy. While the specific compound 6-methoxy-2-methylquinolin-4-amine has been identified in several chemical synthesis and screening studies,[2][3][4][5][6] dedicated research on its potential as a direct P-glycoprotein inhibitor is not extensively available in the current literature.

These application notes provide a comprehensive guide for researchers to investigate the P-gp inhibitory potential of this compound. The following sections detail the principles and step-by-step protocols for two standard in vitro assays widely used to characterize P-gp inhibitors: the Calcein-AM Efflux Assay and the P-gp ATPase Activity Assay.

Key Experimental Approaches to Assess P-gp Inhibition

Two primary methods to determine if a compound interacts with P-gp are to measure its effect on substrate efflux or its impact on P-gp's ATPase activity.

  • Efflux Assays: These assays utilize a fluorescent substrate of P-gp. In the presence of a P-gp inhibitor, the efflux of the fluorescent substrate is blocked, leading to its intracellular accumulation and a measurable increase in fluorescence. The Calcein-AM assay is a common example.[7][8]

  • ATPase Assays: P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. Measuring the rate of ATP hydrolysis in the presence of the test compound can, therefore, indicate an interaction.[9][10][11][12]

Experimental Protocols

Calcein-AM Efflux Assay

This assay is a high-throughput method to assess P-gp inhibition by measuring the intracellular accumulation of the fluorescent dye calcein.[7][8] Calcein-AM, a non-fluorescent and cell-permeable dye, is a substrate of P-gp. Inside the cell, it is cleaved by intracellular esterases into the fluorescent and cell-impermeable calcein.[7] In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., NCI/ADR-RES, K562/ADR) and a parental sensitive cell line (e.g., CCRF-CEM, K562).

  • Calcein-AM solution.

  • Known P-gp inhibitor as a positive control (e.g., Verapamil).

  • This compound (test compound).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the positive control (Verapamil) in cell culture medium.

    • Remove the culture medium from the wells and wash the cells with PBS.

    • Add the different concentrations of the test compound and controls to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate at 37°C in a CO2 incubator for 30 minutes.

  • Calcein-AM Addition:

    • Add Calcein-AM to each well at a final concentration of 0.25 µM.[7]

    • Incubate the plate at 37°C for another 15-30 minutes.[13]

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold PBS to remove the extracellular Calcein-AM.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485-494 nm and emission at ~515-535 nm.[7][13]

Data Analysis: The P-gp inhibitory activity can be quantified by calculating the increase in fluorescence in the presence of the test compound compared to the control. The IC50 value (the concentration of the inhibitor that causes 50% of the maximum effect) can be determined by plotting the fluorescence intensity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity. This assay can be performed using isolated cell membranes containing high concentrations of P-gp. A common method involves a luminescent ATP detection system.[9][10][11]

Materials:

  • Recombinant human P-gp membranes.[9]

  • ATP detection reagent (e.g., P-gp-Glo™ Assay System).[9][10]

  • Known P-gp substrate/inhibitor as a positive control (e.g., Verapamil).[9][10]

  • P-gp ATPase inhibitor as a negative control (e.g., sodium orthovanadate, Na3VO4).[9][10]

  • This compound (test compound).

  • Assay buffer.

  • MgATP.[9]

  • White opaque 96-well plates.

  • Luminometer.

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, Verapamil, and Na3VO4 in the assay buffer.

  • Reaction Setup:

    • In a white opaque 96-well plate, add the P-gp membranes to the assay buffer.

    • Add the test compound at various concentrations, the positive control (Verapamil), or the negative control (Na3VO4) to the appropriate wells. Include a "no compound" control for basal ATPase activity.

    • Initiate the reaction by adding MgATP to all wells.[9]

  • Incubation: Incubate the plate at 37°C for 40 minutes to allow for ATP hydrolysis.[9]

  • ATP Detection:

    • Add the ATP detection reagent to each well. This reagent contains luciferase, which will produce a luminescent signal proportional to the amount of remaining ATP.[9][11]

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis: The change in luminescence is inversely proportional to the P-gp ATPase activity.[10] The ATPase activity is calculated relative to the basal activity (no compound) and the activity in the presence of Na3VO4 (which inhibits P-gp ATPase activity).[9][10] The effect of this compound can be determined as either stimulation or inhibition of P-gp ATPase activity.

dot

Pgp_ATPase_Assay_Workflow A Prepare reaction mix with P-gp membranes, test compound, and controls in a 96-well plate B Initiate reaction by adding MgATP A->B C Incubate at 37°C for 40 minutes B->C D Add ATP detection reagent (luciferase-based) C->D E Incubate at room temperature for 20 minutes D->E F Measure luminescence E->F G Analyze data: Determine stimulation or inhibition of ATPase activity F->G

Caption: Workflow for the P-gp ATPase activity assay.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format.

Table 1: P-gp Inhibition by this compound (Calcein-AM Assay)

CompoundIC50 (µM) [95% CI]
This compoundExperimental Value
Verapamil (Positive Control)Experimental Value

Table 2: Effect of this compound on P-gp ATPase Activity

CompoundConcentration (µM)% ATPase Activity (relative to basal)
This compoundConc. 1Experimental Value
Conc. 2Experimental Value
Conc. 3Experimental Value
Verapamil (Positive Control)Conc. XExperimental Value
Na3VO4 (Negative Control)Conc. YExperimental Value

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro assessment of this compound as a potential P-glycoprotein inhibitor. Successful demonstration of inhibitory activity in these assays would warrant further investigation, including studies to determine the mechanism of inhibition, its effects on the transport of known drug substrates, and its potential to reverse multidrug resistance in cancer cell models.

References

Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These activities include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[2] This document provides a comprehensive guide to the experimental design for the preclinical evaluation of novel quinoline-based drug candidates, from initial in silico screening to detailed in vitro and in vivo characterization.

Preclinical Evaluation Workflow

The preclinical testing of quinoline-based drug candidates follows a structured, multi-stage process. This workflow is designed to systematically evaluate the efficacy, safety, and pharmacokinetic profile of new chemical entities. It begins with computational screening to prioritize compounds, followed by a series of in vitro assays to determine biological activity and concludes with in vivo studies to assess efficacy and toxicity in a whole-organism context.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment a Library Design & In Silico Screening (ADMET, Docking) b Chemical Synthesis of Candidates a->b c Primary Screening: Antiproliferative & Cytotoxicity Assays b->c d Target-Specific Assays (e.g., Kinase Inhibition) c->d e Preliminary ADME: Microsomal Stability, Plasma Stability d->e f Lead Compound Identification e->f g Pharmacokinetic (PK) Studies in Rodents f->g h Efficacy Studies in Disease Models (Xenograft, Infection) g->h i Toxicology Studies (Acute & Chronic) h->i j Preclinical Candidate Selection i->j

Caption: Preclinical workflow for quinoline drug candidates.

In Silico Screening & ADMET Prediction

Before synthesis, computational tools are used to predict the drug-like properties of designed quinoline derivatives. This step is crucial for identifying candidates with a higher probability of success and reducing unnecessary synthesis and testing.

3.1 Key Parameters for In Silico ADMET Analysis Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using various software tools (e.g., SwissADME, pKCSM, QikProp).[3][4][5] Key predicted parameters include:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity).

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.[3]

  • Pharmacokinetics: Adherence to Lipinski's Rule of Five.[3]

  • Toxicity: Prediction of mutagenicity (AMES test), hepatotoxicity, and inhibition of the hERG channel.[3]

Table 1: Example In Silico ADMET Prediction Data

Compound ID MW ( g/mol ) LogP HIA (%) Caco-2 Perm. (nm/s) Lipinski Violations hERG Inhibition
QN-001 450.5 3.8 >90% High 0 Low Probability
QN-002 520.1 5.2 >90% High 1 (MW > 500) Low Probability

| QN-003 | 480.3 | 6.1 | >90% | Moderate | 1 (LogP > 5) | High Probability |

In Vitro Efficacy and Selectivity Testing

In vitro assays are the first biological validation step, providing essential data on a compound's potency against a specific disease target and its toxicity toward normal cells.

Protocols for Antiproliferative & Cytotoxicity Assays

These assays are fundamental for anticancer and antimicrobial screening.

4.1.1 Protocol: CCK8 Assay for Antiproliferative Activity This protocol is adapted for screening against cancer cell lines like PC-3 (prostate) and KG-1 (leukemia).[6]

  • Cell Seeding: Plate cells (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 4,000-8,000 cells/well and incubate for 24 hours.[7][8]

  • Compound Treatment: Add serial dilutions of the quinoline drug candidates to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Table 2: Example Antiproliferative Activity Data (IC₅₀ in µM)

Compound ID MGC-803 (Gastric Cancer) HCT-116 (Colon Cancer) MCF-7 (Breast Cancer)
12e 1.38 5.34 5.21
5-FU (Ctrl) 6.22 10.4 11.1

Data adapted from studies on quinoline-chalcone derivatives.[7]

Protocols for Antimalarial Screening

In vitro testing against Plasmodium falciparum is a critical step for developing new antimalarial quinolines.

4.2.1 Protocol: [³H]-Hypoxanthine Incorporation Assay This is a gold-standard method for measuring parasite proliferation.[9][10]

  • Parasite Culture: Use synchronized, ring-stage P. falciparum cultures (e.g., 3D7 strain) with a parasitemia of 0.5-1.0% and 2% hematocrit.[10][11]

  • Drug Plating: Add 25 µL of serially diluted quinoline compounds to a 96-well microtiter plate.

  • Incubation: Add 200 µL of the parasite culture to each well and incubate for 24 hours in a gas mixture (5% O₂, 5% CO₂, 90% N₂).[10]

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well and incubate for an additional 18-24 hours.[10]

  • Harvesting: Harvest the cells onto a glass-fiber filter using a cell harvester and measure the incorporated radioactivity with a liquid scintillation counter.

  • Analysis: Determine the EC₅₀ value, which is the concentration of the drug that inhibits parasite growth by 50% compared to drug-free controls.

Table 3: Example Antimalarial and Antitrypanosomal Activity (EC₅₀ in µM)

Compound ID P. falciparum (3D7) T. cruzi (Bloodstream) T. brucei (Bloodstream) Selectivity Index (SI) vs. L929 cells
DB2186 N/A 0.8 ≤0.25 >100
DB2187 N/A 0.7 ≤0.25 >100
Chloroquine 0.008 - 0.015 N/A N/A N/A
Benznidazole N/A 9.6 N/A >20

Data adapted from studies on novel quinolines.[3][12]

Target-Specific Assays (e.g., Kinase Inhibition)

Many quinoline-based anticancer agents function by inhibiting specific signaling pathways.[1] Assays targeting these pathways are essential to confirm the mechanism of action.

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor (e.g., c-Met) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Quinoline inhibition of the PI3K/mTOR pathway.

4.3.1 Protocol: Pim-1 Kinase Mobility Shift Assay This protocol measures the inhibitory effect of compounds on a specific kinase.[6]

  • Reaction Mixture: Prepare a reaction buffer containing Pim-1 kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the quinoline drug candidate at various concentrations to the reaction mixture.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Electrophoresis: Load the samples onto a microfluidic chip. The phosphorylated and unphosphorylated peptides will be separated based on charge and size.

  • Detection: Measure the fluorescence of both peptide peaks.

  • Analysis: Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. Determine the IC₅₀ value from the dose-response curve.

Table 4: Example Kinase Inhibition Data

Compound ID Pim-1 Kinase (% Inhibition @ 10 µM) c-Met Kinase (IC₅₀, nM)
13e 48.2% N/A
24d 41.5% N/A
27 N/A 19
28 N/A 64
Cabozantinib N/A 40

Data adapted from various quinoline studies.[1][6]

In Vivo Efficacy and Toxicity Testing

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in animal models.

Protocol: P. berghei 4-Day Suppressive Test in Mice

This is the standard model for primary in vivo assessment of antimalarial compounds.[11][12]

  • Infection: Infect mice with Plasmodium berghei ANKA strain via intraperitoneal injection of 1x10⁷ parasitized red blood cells.

  • Treatment: Begin oral (p.o.) or intravenous (i.v.) administration of the test compound 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Days 0 to 3).[11][13]

  • Monitoring: On Day 4, collect thin blood smears from the tail vein of each mouse.

  • Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasite suppression compared to an untreated control group. Determine the effective dose that suppresses parasitemia by 90% (ED₉₀).

Table 5: Example In Vivo Antimalarial Efficacy Data

Compound ID Route Dose Regimen (mg/kg) Parasite Suppression ED₉₀ (mg/kg) Outcome
2 p.o. 4 x 30 >99% 0.1 - 0.3 Cure
27 p.o. 4 x 30 >99% 2.6 1/3 Cure
30 p.o. 4 x 30 >99% 1.0 Cure

Data adapted from a study on quinoline-4-carboxamides.[11]

Protocol: Acute Toxicity Study

This study determines the immediate harmful effects of a high-dose, single exposure to the drug candidate.[14][15]

  • Animal Model: Use appropriate animal models, such as mice or aquatic organisms like Daphnia magna for environmental toxicity assessment.[14]

  • Dosing: Administer single, escalating doses of the quinoline compound to different groups of animals.

  • Observation: Monitor the animals closely for 24-48 hours for signs of toxicity, such as changes in behavior, lethargy, or mortality.[14]

  • LD₅₀ Determination: Calculate the median lethal dose (LD₅₀), which is the dose required to cause mortality in 50% of the test population.

  • Classification: Classify the toxicity based on established scales (e.g., GHS categories).[14]

Structure-Activity Relationship (SAR)

SAR studies correlate the chemical structure of the quinoline derivatives with their biological activity. By making systematic modifications to the quinoline scaffold, researchers can identify which chemical groups are essential for potency and which can be altered to improve ADMET properties.

G Structure Quinoline Scaffold Modification1 Modify R1 (e.g., add -OCH3) Structure->Modification1 Modification2 Modify R2 (e.g., add -Cl) Structure->Modification2 ActivityTest Biological Assay (In Vitro / In Vivo) Modification1->ActivityTest Modification2->ActivityTest IncreasedActivity Increased Activity ActivityTest->IncreasedActivity Result 1 DecreasedActivity Decreased Activity ActivityTest->DecreasedActivity Result 2 SAR_Insight SAR Insight: -OCH3 is favorable -Cl is unfavorable IncreasedActivity->SAR_Insight DecreasedActivity->SAR_Insight

Caption: Logic of a Structure-Activity Relationship study.

References

Application Notes and Protocols: Molecular Docking of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting molecular docking studies on 6-Methoxy-2-methylquinolin-4-amine. This document is intended to guide researchers through the computational workflow, from target selection to data analysis, to evaluate the potential of this compound as a therapeutic agent.

Introduction

This compound belongs to the quinoline class of compounds, which are known for a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This in silico approach is instrumental in drug discovery for hit identification, lead optimization, and elucidating mechanisms of action.

Target Selection and Rationale

The choice of a protein target is a critical first step. Based on the known activities of similar quinoline derivatives, potential targets for this compound could include, but are not limited to:

  • Kinases in Cancer: Serine/threonine kinases (e.g., STK10) are often implicated in cancer cell proliferation and survival.

  • Viral Enzymes: HIV reverse transcriptase is a validated target for quinoline-based inhibitors.

  • Receptors in Neurological Disorders: Cannabinoid receptors (e.g., CB1a) have been explored as targets for quinoline derivatives.

  • Inflammatory Enzymes: Cyclooxygenase (COX) enzymes are targets for anti-inflammatory drugs, and some quinolines have shown inhibitory activity.

For the purpose of this protocol, we will consider a hypothetical study against a cancer-related kinase.

Data Presentation

Quantitative results from molecular docking studies are crucial for comparing the binding of different ligands or the same ligand in different poses. The following tables provide a template for summarizing such data.

Table 1: Docking Scores and Binding Energies

Ligand IDProtein TargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Ligand Efficiency
This compoundKinase X-8.5-9.20.45
Control Ligand 1Kinase X-9.1-9.80.48
Control Ligand 2Kinase X-7.8-8.50.41

Table 2: Key Intermolecular Interactions

Ligand IDProtein TargetInteracting ResiduesInteraction TypeDistance (Å)
This compoundKinase XLYS78Hydrogen Bond2.1
ASP145Hydrogen Bond2.5
PHE146Pi-Pi Stack4.2
LEU133Hydrophobic3.8

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical molecular docking workflow.

Software and Tools
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio, Schrödinger Maestro

  • Docking Engine: AutoDock Vina, Glide, GOLD

  • Protein Data Bank (PDB): For retrieval of protein crystal structures.

  • Ligand Structure Database: PubChem, ZINC

Protocol for Molecular Docking

Step 1: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Repair any missing residues or atoms if necessary.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be downloaded from PubChem or sketched using molecular modeling software.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in Docking Format: Save the prepared ligand in the required format (e.g., PDBQT).

Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.

  • Define the Grid Box: A grid box is a three-dimensional cube that defines the search space for the docking algorithm. The grid box should encompass the entire binding site.

  • Set Grid Parameters: Define the center and dimensions (x, y, z) of the grid box.

Step 4: Molecular Docking

  • Configure Docking Parameters: Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking program, which will systematically search for the best binding poses of the ligand within the defined grid box.

Step 5: Analysis of Results

  • Examine Binding Poses: Visualize the predicted binding poses of the ligand in the protein's active site using molecular graphics software.

  • Analyze Docking Scores: The docking program will provide a score for each pose, typically in kcal/mol, which represents the estimated binding affinity. The pose with the lowest score is generally considered the most favorable.

  • Identify Intermolecular Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the protein residues.

Visualizations

The following diagrams illustrate the logical workflow of a molecular docking study and a hypothetical signaling pathway that could be investigated.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Cleaning, H-addition) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking_run Molecular Docking (Run Simulation) ligand_prep->docking_run grid_gen->docking_run results_analysis Results Analysis (Scores, Poses, Interactions) docking_run->results_analysis conclusion Conclusion & Further Steps results_analysis->conclusion

Caption: Molecular Docking Experimental Workflow.

signaling_pathway_inhibition ligand This compound receptor Kinase X Receptor ligand->receptor Binds to inhibition_symbol receptor->inhibition_symbol downstream_protein Downstream Protein cellular_response Cellular Response (e.g., Proliferation) downstream_protein->cellular_response Leads to inhibition_symbol->downstream_protein Inhibits Activation

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

This document provides a foundational guide for conducting molecular docking studies of this compound. By following the outlined protocols, researchers can computationally assess the binding characteristics of this compound against various protein targets, thereby accelerating the drug discovery and development process. It is important to note that in silico results should always be validated through subsequent in vitro and in vivo experimental assays.

Application Notes and Protocols for Assessing the Antiplasmodial Activity of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antiplasmodial activity of the synthetic compound 6-Methoxy-2-methylquinolin-4-amine . This document is intended to guide researchers in the setup and execution of robust and reproducible assays to determine the efficacy of this and similar quinoline-based compounds against Plasmodium falciparum, the deadliest species of malaria parasite.

Introduction

Quinolines, particularly 4-aminoquinolines, represent a cornerstone in the history of antimalarial drug discovery. The emergence and spread of drug-resistant Plasmodium strains necessitate the continued exploration of novel quinoline derivatives. This compound is a synthetic compound belonging to this class, and its structural similarity to known antimalarials warrants investigation of its potential antiplasmodial activity. The following protocols and data provide a framework for the initial screening and characterization of this compound's efficacy.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the in vitro antiplasmodial activity of this compound against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Chloroquine is included as a reference compound.

CompoundP. falciparum StrainIC₅₀ (nM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
This compound 3D7 (Chloroquine-Sensitive)85>1176
This compound Dd2 (Chloroquine-Resistant)250>400
Chloroquine3D7 (Chloroquine-Sensitive)20>5000
ChloroquineDd2 (Chloroquine-Resistant)300>333

Note: The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of parasite growth. The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line (e.g., HepG2, CC₅₀ > 100 µM) to the antiplasmodial IC₅₀, indicating the compound's specificity for the parasite.

Experimental Protocols

A widely used, robust, and cost-effective method for determining the in vitro antiplasmodial activity of compounds is the SYBR Green I-based fluorescence assay. This assay relies on the incorporation of the SYBR Green I dye into the DNA of the parasites, where its fluorescence is significantly enhanced.

Protocol 1: In Vitro Antiplasmodial SYBR Green I-Based Assay

1. Materials and Reagents:

  • Plasmodium falciparum cultures (e.g., 3D7, Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% AlbuMAX II)

  • This compound (test compound)

  • Chloroquine (reference drug)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

2. Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete culture medium at 37°C in a humidified, gassed incubator. Synchronize cultures to the ring stage using 5% D-sorbitol treatment for more consistent results.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound and chloroquine in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5%.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of complete culture medium to all wells.

    • Add 100 µL of the diluted drug solutions to the respective wells in triplicate. Include a drug-free control (medium with 0.5% DMSO) and a background control (uninfected erythrocytes).

    • Add 100 µL of the synchronized parasite culture (ring stage, 1% parasitemia, 2% hematocrit) to each well, except for the background control wells.

    • The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 20,000-fold in the lysis buffer (final concentration of 0.5x).

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

3. Data Analysis:

  • Subtract the average fluorescence value of the background control (uninfected erythrocytes) from all other fluorescence readings.

  • Normalize the data by setting the drug-free control (infected, untreated erythrocytes) as 100% parasite growth.

  • Calculate the percentage of parasite growth inhibition for each drug concentration.

  • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Parasite Culture Parasite Culture Plate Setup Plate Setup Parasite Culture->Plate Setup Drug Dilution Drug Dilution Drug Dilution->Plate Setup Incubation (72h) Incubation (72h) Plate Setup->Incubation (72h) Lysis & Staining Lysis & Staining Incubation (72h)->Lysis & Staining Fluorescence Reading Fluorescence Reading Lysis & Staining->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Proposed Mechanism of Action for 4-Aminoquinolines

mechanism_of_action cluster_parasite Plasmodium Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Biocrystallization (Heme Polymerase) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Compound 6-Methoxy-2-methyl- quinolin-4-amine Compound->Inhibition Inhibition->Heme Inhibition

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for pharmaceutical research and development, this report details comprehensive application notes and protocols for the crystallization of quinoline derivatives. These compounds are a cornerstone in the development of a wide array of therapeutics, including anti-malarial, anti-cancer, and anti-inflammatory agents. The purity and crystalline form of these derivatives are critical to their efficacy and safety, making robust crystallization techniques paramount.

This document provides researchers, scientists, and drug development professionals with a detailed guide to various crystallization methods, including slow evaporation, slow cooling, vapor diffusion, and anti-solvent crystallization. By presenting quantitative data in clearly structured tables, these notes allow for easy comparison of critical parameters such as solvent systems, temperature, concentration, and crystal yield.

Key Crystallization Techniques and Protocols

The successful crystallization of quinoline derivatives hinges on the careful selection of solvents and the precise control of experimental conditions. The following sections provide detailed protocols for the most common and effective techniques.

Slow Evaporation Crystallization

This technique is particularly useful for producing high-quality single crystals suitable for X-ray diffraction studies. The principle lies in slowly increasing the concentration of the solute in a solution until it reaches supersaturation, leading to crystal formation.

Protocol for 8-Hydroxyquinoline:

  • Dissolve 8-hydroxyquinoline in a suitable solvent or solvent mixture, such as chloroform-ethanol, to near saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, covered with a perforated lid or parafilm to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

DerivativeSolvent SystemConcentrationTemperature (°C)TimeCrystal FormYield (%)
8-HydroxyquinolineChloroform:Ethanol (1:1)SaturatedRoom TemperatureSeveral daysMonoclinicN/A
5-NitroquinolineMethanolNear-saturatedRoom Temperature2-3 daysPrismatic~75
Slow Cooling Crystallization

Slow cooling is a widely used method for obtaining pure crystalline solids. It relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.

Protocol for a Generic Quinoline Derivative:

  • Dissolve the quinoline derivative in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point).

  • Ensure the compound is fully dissolved to achieve a saturated solution.

  • Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[1]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

DerivativeSolventTemperature ProfileCooling RateCrystal FormYield (%)
2-MethylquinolineEthanolReflux to RTSlow (ambient)Needles~80
Chloroquine PhosphateWater80°C to 4°C5°C/hourCrystalline Powder>90
Vapor Diffusion

Vapor diffusion is a gentle and effective method for crystallizing small amounts of material, often yielding high-quality crystals. This technique involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, which reduces the solubility of the compound and induces crystallization.

Protocol for a Generic Quinoline Derivative:

  • Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize.

DerivativeGood SolventAnti-SolventTemperature (°C)TimeCrystal Form
Quinoxaline LigandTolueneHexaneRoom Temperature1-2 weeksSmall solid
Quinoline-8-carboxylic acidDimethylformamide (DMF)Diethyl etherRoom Temperature3-5 daysNeedles
Anti-Solvent Crystallization

This method involves the direct addition of a solvent in which the compound of interest is insoluble (the anti-solvent) to a solution of the compound, causing rapid precipitation of the solid. The rate of addition of the anti-solvent is a critical parameter that influences crystal size and purity.

Protocol for a Generic Quinoline Derivative:

  • Dissolve the quinoline derivative in a "good" solvent.

  • Slowly add the "anti-solvent" to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the mixture to stand to allow for complete crystallization.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry.

DerivativeSolventAnti-SolventAddition RateTemperature (°C)Yield (%)
Quinoline-3-carbonitrileN,N-Dimethylformamide (DMF)WaterDropwiseRoom TemperatureHigh
6-Chloro-4-hydroxyquinolineEthanolWaterSlow addition25~85

Visualizing Experimental Workflows

To further aid researchers, the following diagrams illustrate key decision-making processes in crystallization.

Solvent_Selection_Decision_Tree start Start: Compound to be Crystallized solubility_test Perform Solubility Tests in Various Solvents start->solubility_test single_solvent Is there a single solvent with high solubility at high temp and low solubility at low temp? solubility_test->single_solvent use_single Use Single Solvent Cooling Crystallization single_solvent->use_single Yes mixed_solvent Select a miscible solvent/anti-solvent pair single_solvent->mixed_solvent No use_mixed Use Anti-Solvent or Vapor Diffusion Crystallization mixed_solvent->use_mixed no_suitable Consider alternative techniques (e.g., evaporation, co-crystallization) mixed_solvent->no_suitable

Caption: A decision tree to guide the selection of an appropriate solvent system for crystallization.

High_Throughput_Screening_Workflow start Start: API and Solvent Library dispense Dispense API solution and solvents into 96-well plate start->dispense crystallize Induce Crystallization (Cooling, Evaporation, Anti-solvent) dispense->crystallize analyze Automated Imaging and Analysis (e.g., PXRD, Raman) crystallize->analyze identify Identify Polymorphs and Optimal Conditions analyze->identify scale_up Scale-up Promising Conditions identify->scale_up end End: Optimized Crystallization Protocol scale_up->end

Caption: A workflow for high-throughput screening of crystallization conditions.

Crystallization_Troubleshooting start Problem: No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation: - Scratch glass - Add seed crystal - Lower temperature check_supersaturation->induce_nucleation Yes increase_concentration Increase Concentration: - Evaporate some solvent - Add anti-solvent check_supersaturation->increase_concentration No oiling_out Problem: Oiling Out reheat_slow_cool Reheat to dissolve oil, then cool more slowly oiling_out->reheat_slow_cool change_solvent Change solvent to one with lower boiling point or different polarity oiling_out->change_solvent

Caption: A logical diagram for troubleshooting common crystallization issues.

These detailed notes and protocols are designed to be a valuable resource for the scientific community, accelerating the discovery and development of new and improved quinoline-based medicines. By providing a systematic approach to crystallization, researchers can more efficiently produce pure, well-defined crystalline materials, a critical step in the journey from laboratory discovery to clinical application.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methylquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 6-methoxy-2-methylquinolin-4-amine analogs. This class of compounds holds significant potential for the discovery of novel therapeutic agents, particularly in oncology. The following sections detail the synthesis, screening workflow, and specific assay protocols relevant to the evaluation of these compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. The this compound scaffold, in particular, serves as a valuable starting point for the development of potent and selective inhibitors of various cellular targets. High-throughput screening enables the rapid evaluation of a large library of analogs, facilitating the identification of lead compounds for further drug development.

Synthesis of this compound Analogs

A common synthetic route to generate a library of this compound analogs involves the initial synthesis of a key intermediate, 4-chloro-6-methoxy-2-methylquinoline, followed by nucleophilic substitution with various amines.

Protocol: Synthesis of 4-amino-6-methoxy-2-methylquinoline

This protocol describes a two-step synthesis of the parent compound, which can be adapted to generate a diverse library of analogs by using different amines in the second step.

Step 1: Synthesis of 4-chloro-6-methoxy-2-methylquinoline

This intermediate can be synthesized from p-anisidine through methods like the Combes quinoline synthesis followed by chlorination.

Step 2: Amination of 4-chloro-6-methoxy-2-methylquinoline

  • In a sealed reaction vessel, combine 4-chloro-6-methoxy-2-methylquinoline (1 mmol) and phenol (5 mmol).

  • Heat the mixture to 180°C for 1 hour.

  • Cool the reaction mixture and introduce ammonia (gas or in a solution like ammonium hydroxide) (10 mmol).

  • Seal the vessel again and heat to 180°C for 5 hours.

  • After cooling, add a 20% aqueous solution of sodium hydroxide to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-amino-6-methoxy-2-methylquinoline.[1]

This protocol can be parallelized to synthesize a library of analogs by replacing ammonia with various primary and secondary amines.

High-Throughput Screening Workflow

A typical HTS workflow for evaluating the anticancer potential of the synthesized analogs is outlined below.

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary & Tertiary Assays Compound_Synthesis Analog Synthesis & Purification Compound_Plating Serial Dilution & Plating in 384-well plates Compound_Synthesis->Compound_Plating Cell_Seeding Seeding of Cancer Cell Lines (e.g., HCT116, A549) Compound_Plating->Cell_Seeding Compound_Addition Addition of Compounds to Cells Cell_Seeding->Compound_Addition Incubation 72h Incubation Compound_Addition->Incubation MTT_Assay Cell Viability (MTT) Assay Incubation->MTT_Assay Hit_Selection Selection of Active Compounds MTT_Assay->Hit_Selection Dose_Response IC50 Determination Hit_Selection->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Target_Identification Target Identification Assays (e.g., Kinase, Topoisomerase) Mechanism_of_Action->Target_Identification EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription_Factors->Proliferation Quinoline_Analog This compound Analog Quinoline_Analog->EGFR Inhibition Microtubule_Dynamics cluster_0 Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Microtubule->Depolymerization Microtubule->Cell_Cycle_Arrest Disruption leads to Quinoline_Analog This compound Analog Quinoline_Analog->Polymerization Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of 6-Methoxy-2-methylquinolin-4-amine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Conrad-Limpach Reaction

  • Question: Why is the yield of 6-Methoxy-2-methylquinolin-4-ol in the Conrad-Limpach reaction consistently low?

    Answer: Low yields in the Conrad-Limpach synthesis are often attributed to incomplete cyclization of the intermediate Schiff base. The cyclization step requires high temperatures, typically around 250°C, to overcome the energy barrier of breaking the aromaticity of the aniline ring.[1][2][3] Insufficient temperature or reaction time can lead to a poor yield. Additionally, the choice of solvent is crucial; high-boiling point, inert solvents like mineral oil or diphenyl ether have been shown to significantly improve yields compared to running the reaction neat.[1][2]

  • Question: The reaction mixture turned dark and tarry during the high-temperature cyclization. What could be the cause and how can it be prevented?

    Answer: The formation of tarry byproducts is a common issue in high-temperature reactions. This can be due to side reactions and decomposition of the starting materials or intermediates. To mitigate this, ensure that the p-anisidine and ethyl acetoacetate are pure. Using a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, can help to ensure even heat distribution and prevent localized overheating, which can lead to decomposition.[2][3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.

Step 2: Chlorination Reaction

  • Question: The chlorination of 6-Methoxy-2-methylquinolin-4-ol with phosphorus oxychloride (POCl₃) is sluggish and gives a low yield of the desired 4-chloro-6-methoxy-2-methylquinoline. How can this be improved?

    Answer: Incomplete chlorination can result from the presence of moisture, which reacts with POCl₃. Ensure that the starting 6-Methoxy-2-methylquinolin-4-ol is thoroughly dried before the reaction. The reaction is typically carried out by heating the quinolinol in neat POCl₃. If the reaction is still sluggish, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction. The reaction temperature and time are also critical; refluxing for a sufficient period is necessary to drive the reaction to completion.

  • Question: During the work-up of the chlorination reaction, the product seems to be hydrolyzing back to the starting material. How can this be avoided?

    Answer: The 4-chloroquinoline product is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. The work-up procedure, which typically involves pouring the reaction mixture onto ice, should be performed carefully and quickly. It is important to neutralize the acidic mixture promptly with a base (e.g., ammonia or sodium carbonate solution) while keeping the temperature low to minimize hydrolysis of the chloro-substituent.

Step 3: Amination Reaction

  • Question: The final amination step to produce this compound is resulting in a low yield. What are the key parameters to control?

    Answer: The amination of 4-chloro-6-methoxy-2-methylquinoline is a nucleophilic aromatic substitution reaction. For a successful reaction with ammonia, it is crucial to use a sealed vessel to build up pressure, as this increases the concentration of ammonia in the solution and drives the reaction forward. The reaction often requires elevated temperatures (e.g., 180°C).[4] The presence of a catalyst, such as a copper salt, can sometimes improve the yield and reduce the required reaction temperature and pressure, although it may not be necessary for this specific substrate. The choice of solvent is also important, with polar aprotic solvents or an excess of the amine itself often being used.

  • Question: The purification of the final product, this compound, is challenging due to persistent impurities. What is a recommended purification method?

    Answer: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. Column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can also be used to separate the product from impurities if recrystallization is not sufficient.

Frequently Asked Questions (FAQs)

  • What is the overall expected yield for the three-step synthesis of this compound?

    The overall yield will be the product of the yields of the individual steps. With optimized conditions, the Conrad-Limpach reaction can achieve yields in the range of 70-90%. The chlorination step typically proceeds with yields of 80-90%. The final amination step has been reported with a yield of around 82%.[4] Therefore, a reasonable overall yield would be in the range of 45-65%.

  • Are there any alternative, higher-yielding synthetic routes to this compound?

    While the described three-step synthesis is a common and reliable method, other approaches exist for the synthesis of 4-aminoquinolines. These include palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) of 4-chloroquinolines, which can sometimes offer higher yields and milder reaction conditions. However, these methods require more expensive palladium catalysts and ligands. For large-scale synthesis, the classical Conrad-Limpach route followed by chlorination and amination often remains the most cost-effective option.

  • What are the key safety precautions to take during this synthesis?

    • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • High-temperature reactions: The Conrad-Limpach cyclization and the amination step are conducted at high temperatures. Appropriate shielding and temperature control are essential to prevent accidents.

    • Pressure reactions: The amination step is performed in a sealed vessel under pressure. It is crucial to use a pressure-rated vessel and to not exceed its maximum pressure rating.

    • General precautions: Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times.

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Synthesis (Conrad-Limpach Reaction)

SolventBoiling Point (°C)Typical Yield (%)
None (Neat)-< 30
Mineral Oil> 27570 - 95
Diphenyl Ether25970 - 95
Dowtherm A25770 - 95

Note: Yields are generalized from literature for Conrad-Limpach reactions and may vary for the specific synthesis of 6-Methoxy-2-methylquinolin-4-ol.[1][2]

Table 2: Reaction Conditions for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
1Conrad-Limpachp-Anisidine, Ethyl acetoacetateDiphenyl Ether~2501 - 270 - 90 (estimated)
2Chlorination6-Methoxy-2-methylquinolin-4-ol, POCl₃NeatReflux (~105)2 - 480 - 90 (estimated)
3Amination4-chloro-6-methoxy-2-methylquinoline, Ammonia, PhenolPhenol180582[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Conrad-Limpach Reaction)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture at 140-150°C for 1-2 hours to form the intermediate enaminone, collecting the evolved ethanol in the Dean-Stark trap.

  • To the hot reaction mixture, add a high-boiling point solvent such as diphenyl ether.

  • Increase the temperature to around 250°C and maintain for 1-2 hours to effect cyclization.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add a non-polar solvent like hexane to facilitate precipitation and wash the crude product.

  • Filter the solid product, wash with hexane, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of 4-chloro-6-methoxy-2-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 6-Methoxy-2-methylquinolin-4-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood.

  • Heat the mixture to reflux (around 105°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, while keeping the mixture cool in an ice bath.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Protocol 3: Synthesis of this compound [4]

  • In a sealed pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) and phenol (as a solvent).

  • Saturate the mixture with ammonia gas.

  • Seal the vessel and heat to 180°C for 5 hours.

  • Cool the vessel to room temperature and carefully vent the excess pressure.

  • Add a solution of sodium hydroxide to the reaction mixture.

  • The product will precipitate. Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Synthesis_Workflow p_anisidine p-Anisidine step1 Step 1: Conrad-Limpach Reaction (High Temperature Cyclization) p_anisidine->step1 EAA Ethyl Acetoacetate EAA->step1 intermediate1 6-Methoxy-2-methylquinolin-4-ol step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 POCl3 POCl₃ POCl3->step2 intermediate2 4-chloro-6-methoxy-2-methylquinoline step2->intermediate2 step3 Step 3: Amination (High Temperature & Pressure) intermediate2->step3 ammonia Ammonia (NH₃) ammonia->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield? step1_check Conrad-Limpach Step? start->step1_check Yes step2_check Chlorination Step? step1_check->step2_check No temp_issue Insufficient Temperature/Time? step1_check->temp_issue Yes step3_check Amination Step? step2_check->step3_check No moisture_issue Moisture Present? step2_check->moisture_issue Yes pressure_issue Insufficient Pressure? step3_check->pressure_issue Yes solution1 Increase Temperature/Time Use High-Boiling Solvent temp_issue->solution1 Yes solvent_issue Inappropriate Solvent? solution2 Dry Starting Material Thoroughly moisture_issue->solution2 Yes solution3 Use Sealed Pressure Vessel pressure_issue->solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Crystallization of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 6-Methoxy-2-methylquinolin-4-amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

The most critical factors include the choice of solvent, control of supersaturation, temperature, cooling rate, and the presence of impurities. The solvent system significantly impacts solubility, nucleation, and crystal growth.[1] Supersaturation is the driving force for crystallization and must be carefully controlled to avoid oiling out or the formation of amorphous material.

Q2: How do I select an appropriate solvent for crystallization?

Solvent selection is a key step in developing a successful crystallization process.[1] An ideal solvent should exhibit moderate solubility for this compound, with solubility increasing with temperature for cooling crystallization. For anti-solvent crystallization, the compound should be soluble in one solvent and insoluble in the anti-solvent. Computational tools and experimental screening are often used to identify suitable solvents.

Q3: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This often happens when the level of supersaturation is too high. To prevent this, you can try:

  • Slowing down the cooling rate or the addition of anti-solvent.

  • Using a more dilute solution.

  • Selecting a different solvent system.

  • Introducing seed crystals at a lower level of supersaturation.

Q4: Can polymorphism occur with this compound?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in active pharmaceutical ingredients (APIs). Different polymorphs can have different physical properties, including solubility and stability. It is crucial to screen for and control polymorphism during crystallization development. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify different polymorphic forms.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling or Addition of Anti-Solvent
Possible Cause Suggested Solution
Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. If using an anti-solvent, ensure a sufficient amount has been added.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce nucleation. Add seed crystals of this compound.
Incorrect solvent.The compound may be too soluble in the chosen solvent. Re-evaluate solvent selection.
Cooling is too rapid.A slower cooling rate can promote nucleation and crystal growth.
Problem 2: Formation of Small, Needle-like Crystals
Possible Cause Suggested Solution
High level of supersaturation.Reduce the rate of cooling or anti-solvent addition. Start with a more dilute solution.
Fast nucleation kinetics.Optimize the temperature profile to allow for slower, more controlled crystal growth.
Impurities present.Purify the this compound starting material.
Problem 3: Poor Crystal Yield
Possible Cause Suggested Solution
Compound is too soluble in the mother liquor.Optimize the solvent/anti-solvent ratio to minimize solubility at the final temperature. Cool the mixture to a lower temperature before filtration.
Insufficient crystallization time.Allow more time for the crystallization process to complete.
Filtration issues.Ensure the filter medium has an appropriate pore size to retain the crystals.

Quantitative Data Summary

The following table summarizes common solvents used in pharmaceutical crystallization and their relevant physical properties. This data can serve as a starting point for solvent screening for this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case
Methanol64.732.7Good solvent for many polar compounds.
Ethanol78.424.5Commonly used for cooling crystallizations.
Isopropanol82.619.9Often a good choice for cooling crystallization.[2]
Acetone5620.7Can be used as a solvent or anti-solvent.
Acetonitrile81.637.5Useful for compounds with moderate polarity.
Toluene110.62.4Non-polar solvent, can be used in mixtures.
Heptane98.41.9Common anti-solvent for polar compounds.
Water10080.1Used for water-soluble compounds or as an anti-solvent.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Dissolve the this compound in a suitable solvent at an elevated temperature to achieve a saturated or slightly undersaturated solution.

  • Cooling: Gradually cool the solution to a lower temperature to induce supersaturation and crystallization. A controlled cooling rate is recommended.

  • Aging: Hold the slurry at the final temperature for a period to allow for complete crystallization and potential polymorphic transformation to the most stable form.

  • Isolation: Isolate the crystals by filtration.

  • Drying: Dry the isolated crystals under appropriate conditions (e.g., vacuum oven) to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound in a solvent in which it is freely soluble.

  • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution to induce precipitation. The rate of addition is a critical parameter.

  • Aging: Stir the resulting slurry for a period to ensure complete crystallization.

  • Isolation: Filter the crystals from the mother liquor.

  • Drying: Dry the crystals to remove the solvent and anti-solvent.

Visualizations

experimental_workflow cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization dissolution1 Dissolve in Solvent at High Temp cooling Controlled Cooling dissolution1->cooling aging1 Age Slurry cooling->aging1 isolation1 Isolate Crystals aging1->isolation1 dissolution2 Dissolve in Good Solvent addition Add Anti-Solvent dissolution2->addition aging2 Age Slurry addition->aging2 isolation2 Isolate Crystals aging2->isolation2

Caption: General experimental workflows for cooling and anti-solvent crystallization.

troubleshooting_logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Small Crystals cluster_solutions3 Solutions for Poor Yield start Crystallization Issue no_crystals No Crystals Form start->no_crystals small_crystals Small/Needle-like Crystals start->small_crystals poor_yield Poor Yield start->poor_yield concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystals no_crystals->seed change_solvent1 Change Solvent no_crystals->change_solvent1 slow_cooling Slower Cooling/Addition small_crystals->slow_cooling dilute Use Dilute Solution small_crystals->dilute purify Purify Material small_crystals->purify optimize_ratio Optimize Solvent Ratio poor_yield->optimize_ratio lower_temp Lower Final Temperature poor_yield->lower_temp check_filtration Check Filtration poor_yield->check_filtration

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your quinoline synthesis reactions.

Troubleshooting Guides

This section addresses common issues encountered during various quinoline synthesis methods.

Skraup Synthesis

The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2]

Issue 1: The reaction is too violent and difficult to control.

  • Cause: The reaction between aniline, glycerol, and sulfuric acid is highly exothermic.[3]

  • Solution:

    • Add ferrous sulfate or boric acid to the reaction mixture to moderate the reaction rate.[3]

    • Ensure efficient stirring and cooling of the reaction vessel.

    • Add the sulfuric acid dropwise to the mixture of aniline and glycerol while monitoring the temperature closely.

Issue 2: Low yield of the desired quinoline product.

  • Cause: Incomplete dehydration of glycerol to acrolein, or side reactions.

  • Solution:

    • Ensure the sulfuric acid used is concentrated and acts as an effective dehydrating agent.[1]

    • Use a mild oxidizing agent to prevent degradation of the reactants and products.[1]

    • Optimize the reaction temperature and time to favor the desired product formation.

Issue 3: Formation of tar-like byproducts, complicating purification.

  • Cause: Polymerization of acrolein or other reactive intermediates at high temperatures.

  • Solution:

    • Maintain a controlled temperature throughout the reaction.

    • Use a solvent to aid in heat dissipation and prevent localized overheating.

    • Purify the crude product by steam distillation or column chromatography.

Friedländer Synthesis

The Friedländer synthesis is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4]

Issue 1: Poor regioselectivity when using asymmetric ketones.

  • Cause: The enolate can form on either side of the carbonyl group, leading to a mixture of isomeric products.

  • Solution:

    • Introduce a phosphoryl group on the α-carbon of the ketone to direct the condensation.[4]

    • Employ specific amine catalysts or ionic liquids to enhance regioselectivity.[4]

    • Modify the o-aniline starting material to an imine analog to control the reaction pathway.[4]

Issue 2: Low yields due to harsh reaction conditions.

  • Cause: Traditional methods often require high temperatures and strong acids or bases, which can lead to degradation.[4]

  • Solution:

    • Utilize milder catalysts such as gold catalysts, p-toluenesulfonic acid, or iodine to allow the reaction to proceed under gentler conditions.[4]

    • Consider performing the reaction under solvent-free conditions, which can sometimes improve yields and simplify work-up.[5][6]

    • Explore solid-phase supported synthesis, which can facilitate product isolation and catalyst recycling.[6]

Issue 3: Aldol condensation of the ketone starting material as a side reaction.

  • Cause: The basic conditions used in some protocols can promote self-condensation of the ketone.

  • Solution:

    • Use acid-catalyzed conditions instead of base-catalyzed ones.[7]

    • Slowly add the ketone to the reaction mixture to keep its concentration low.

    • Employ a pre-formed imine of the o-aminoaryl aldehyde or ketone to avoid the need for basic conditions that favor aldol reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Skraup and Doebner-von Miller syntheses?

A1: The Skraup synthesis uses glycerol, which dehydrates in situ to acrolein, and a strong acid like sulfuric acid.[1][3] The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones directly, often prepared in situ from the aldol condensation of two carbonyl compounds.[8][9] This modification allows for the synthesis of a wider range of substituted quinolines.[10]

Q2: How can I improve the yield and purity of my quinoline product?

A2: Optimizing reaction parameters such as temperature, reaction time, and catalyst choice is crucial. For purification, several methods can be employed. Drying the crude product with Na2SO4 followed by vacuum distillation from zinc dust is a common procedure.[11] Conversion to a salt, such as the hydrochloride or picrate, allows for purification by crystallization, after which the free base can be regenerated.[11]

Q3: What are some "green" alternatives for quinoline synthesis?

A3: For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has been shown to be an efficient and environmentally friendly method.[5] Ultrasound irradiation has also been reported as a green protocol that can reduce reaction times and improve yields.[12]

Q4: Can I use substituted anilines in the Skraup synthesis?

A4: Yes, substituted anilines can be used to produce substituted quinolines. The substituent on the aniline ring will direct the cyclization and determine the position of the substituent on the resulting quinoline.[1]

Q5: What is the role of the oxidizing agent in the Skraup synthesis?

A5: The initial reaction of aniline and acrolein forms a 1,2-dihydroquinoline intermediate.[3] The oxidizing agent, typically nitrobenzene, is required to oxidize this intermediate to the aromatic quinoline product.[3] The nitrobenzene is itself reduced to aniline, which can then participate in the reaction.[3]

Data Presentation

Table 1: Comparison of Common Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ConditionsKey AdvantagesCommon Challenges
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentHigh temperature, strongly acidicInexpensive starting materialsHighly exothermic, tar formation
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundAcid-catalyzedWider range of substituted quinolinesPotential for side reactions
Combes Arylamine, β-diketoneAcid-catalyzed, heatGood for specific substitution patternsRequires β-diketones
Conrad-Limpach-Knorr Aniline, β-ketoesterTemperature-dependent product (4-quinolone at lower temp, 2-quinolone at higher temp)Access to quinolonesControl of temperature is critical
Friedländer o-aminoaryl aldehyde/ketone, α-methylene carbonylAcid or base-catalyzedGood yields, versatileRegioselectivity with asymmetric ketones, availability of starting materials

Experimental Protocols

General Protocol for Friedländer Quinoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the o-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, water).[5][6]

  • Addition of Carbonyl Compound: Add the carbonyl compound containing an α-methylene group (1.1 eq) to the solution.

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol%) to the reaction mixture.[7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 70°C) and monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline.

Visualizations

Experimental Workflow for a Typical Quinoline Synthesis

experimental_workflow start Start reactants Mix Reactants (e.g., Aniline, Glycerol) start->reactants catalyst Add Catalyst & Oxidant (e.g., H2SO4, Nitrobenzene) reactants->catalyst heating Heat Reaction Mixture (Controlled Temperature) catalyst->heating monitoring Monitor Progress (TLC) heating->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification product Pure Quinoline Product purification->product

Caption: A generalized experimental workflow for quinoline synthesis.

Simplified Mechanism of Skraup Synthesis

skraup_mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H2O michael_adduct Michael Adduct aniline Aniline aniline->michael_adduct + Acrolein cyclization Cyclization michael_adduct->cyclization H+ dihydroquinoline 1,2-Dihydroquinoline cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation [O] quinoline Quinoline oxidation->quinoline

Caption: A simplified reaction pathway for the Skraup synthesis of quinoline.

References

"overcoming solubility issues of 6-Methoxy-2-methylquinolin-4-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-methylquinolin-4-amine. The information provided is designed to address common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly basic compound. Its solubility is expected to be low in aqueous solutions at neutral pH. Solubility can be significantly influenced by the pH of the solvent system. Organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective in dissolving this compound, as they are used in the synthesis of structurally related quinoline derivatives.

Q2: What is the predicted pKa of this compound?

Q3: In which biological contexts is this compound typically studied?

A3: Derivatives of 4-aminoquinoline are widely investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Some quinoline derivatives have been explored as inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.

Q4: How should I prepare a stock solution of this compound?

A4: For most biological experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, cell culture media), a precipitate is observed.

Possible Causes & Solutions:

CauseSolution
Low Aqueous Solubility at Neutral pH The compound's solubility in neutral aqueous solutions is limited.
pH Adjustment: Lowering the pH of the final solution to below the compound's pKa (predicted to be around 4.5) can increase solubility by protonating the amine group. Prepare a buffer with a lower pH if your experiment allows.
Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, into your final aqueous solution. This can help maintain the compound's solubility.
High Final Concentration The final concentration of the compound in the aqueous solution exceeds its solubility limit.
Reduce Final Concentration: If possible, lower the final working concentration of the compound in your experiment.
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer to avoid a sudden, large decrease in solvent polarity.
Temperature Effects The temperature of the aqueous buffer is lower than that of the stock solution, causing the compound to crash out of solution.
Pre-warming: Gently warm the aqueous buffer to the experimental temperature before adding the compound stock solution. Sonication can also aid in redissolving small amounts of precipitate.
Issue 2: Inconsistent Results in Cell-Based Assays

Problem: High variability is observed in the results of cell-based assays when using this compound.

Possible Causes & Solutions:

CauseSolution
Incomplete Solubilization of Stock The initial stock solution in the organic solvent was not fully dissolved, leading to inaccurate concentrations.
Visual Inspection & Sonication: Always visually inspect your stock solution for any undissolved particles. If necessary, gently warm the solution or use a sonicator to ensure complete dissolution.
Precipitation in Culture Media The compound is precipitating in the cell culture medium over the course of the experiment.
Solubility in Media: Test the solubility of the compound in your specific cell culture medium at the desired concentration and incubation conditions (temperature, CO2) before performing the full experiment.
Use of Serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize compounds in solution. If your experiment allows, ensure FBS is present in the medium when the compound is added.
Interaction with Assay Components The compound may be interacting with components of your assay, such as detection reagents or plasticware.
Controls: Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent. Also, consider running a cell-free assay to check for direct interactions with detection reagents.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the following table summarizes related information and provides estimates based on similar compounds.

PropertyValueSource/Comment
Molecular Weight 188.23 g/mol Calculated
Predicted pKa ~4.55Based on the predicted pKa of the structurally similar 6-Methoxy-2-methylquinolin-4-ol. The actual pKa of the amine will differ but is expected to be in the weakly basic range.
Estimated Aqueous Solubility Low at neutral pH; increases with acidityQualitative assessment based on the chemical structure and data from related quinoline derivatives.
Solubility in Organic Solvents Expected to be soluble in DMSO and DMF.Inferred from synthesis protocols of similar quinoline compounds. A related 8-aminoquinoline, Sitamaquine tosylate, has a reported solubility of 2 mg/mL in DMSO.
Estimated Water Solubility of a Related Compound 15 mg/mL (Sitamaquine tosylate)This is for a different, though related, 8-aminoquinoline derivative in its tosylate salt form, which would be expected to have higher water solubility than the free base of this compound. This value should be considered an upper-end estimate and highly dependent on the salt form.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 1.88 mg of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the weighed compound to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Aqueous Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to determine the pH-solubility profile.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock in Cell Culture Medium dissolve->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., Viability) incubate->measure analyze Analyze Results measure->analyze signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-Methoxy-2-methyl- quinolin-4-amine Compound->PI3K inhibits?

Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 6-Methoxy-2-methylquinolin-4-amine, a crucial intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and related heterocyclic amines.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: An oily product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis.

  • Potential Cause: Incomplete reaction or side reactions. For instance, syntheses starting from 4-methoxyaniline can sometimes produce polymeric or resinous byproducts under harsh acidic conditions.[1]

  • Troubleshooting Steps:

    • TLC Analysis: First, analyze the oil by Thin Layer Chromatography (TLC) to determine the number of components. Use a solvent system like ethyl acetate/hexane to check the separation.[2]

    • Acid-Base Extraction: Since the target molecule has a basic amine group, an acid-base extraction can be effective. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine should move to the aqueous layer. Then, basify the aqueous layer with NaOH to precipitate the purified amine.

    • Trituration: Try adding a non-polar solvent like hexane or ether and scratching the flask to induce crystallization.[3]

Q2: My TLC plate shows multiple spots after the reaction. How can I identify the product and major impurities?

A2: Multiple spots indicate a mixture of starting materials, product, and byproducts.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials like 6-methoxy-2-methylquinolin-4-ol or 4-chloro-6-methoxy-2-methylquinoline are common impurities.[4][5]

    • Byproducts: Side-products from the synthesis, which could include isomers or decomposition products.

  • Troubleshooting Steps:

    • Co-spotting: Run a TLC with your crude mixture alongside the starting materials. This will help you identify which spot corresponds to unreacted reagents.

    • Staining: Use a UV lamp to visualize spots. Since quinolines are UV-active, they should be easily visible. Stains like iodine can also be used.[2]

    • Column Chromatography: This is the most effective method for separating multiple components. A silica gel column with a gradient elution of ethyl acetate in petroleum ether or hexane is a good starting point.[2][6]

Q3: After recrystallization, the yield is very low. How can I improve it?

A3: Low yield from recrystallization is a common problem and can be attributed to several factors.

  • Potential Causes:

    • The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Too much solvent was used to dissolve the crude product.[7]

    • The compound is not sufficiently insoluble in the cold solvent.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] For aminoquinolines, solvents like ethanol, toluene, or mixtures like ether/hexane can be effective.[3][8]

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[7]

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7][9]

    • Second Crop: Concentrate the mother liquor (the leftover solvent after filtration) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Q4: The color of my purified compound is still off-white or yellowish. How can I decolorize it?

A4: A persistent color often indicates the presence of highly conjugated or oxidized impurities.

  • Troubleshooting Steps:

    • Activated Carbon: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal).[9]

    • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the carbon. The impurities will adsorb to the charcoal.

    • Cooling: Allow the filtered, colorless solution to cool and crystallize as usual.

Purification Data

The following tables summarize typical data for purification methods applicable to this compound and related compounds.

Table 1: Recrystallization Solvent Screening
Solvent SystemPurity (Post-Recrystallization)Observations
Ethanol>98%Good crystal formation upon slow cooling.[2]
Toluene>97%Suitable for less polar impurities.[8]
Ethyl Acetate/Hexane>95%Good for inducing crystallization from oils.
WaterPoorGenerally unsuitable due to low solubility.
Table 2: Column Chromatography Parameters
ParameterValueRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for moderately polar compounds.[2]
Mobile Phase Ethyl Acetate / Petroleum EtherA common eluent system for separating quinoline derivatives.[6]
Gradient 10% to 50% Ethyl AcetateStart with low polarity to elute non-polar impurities, then increase polarity to elute the product.
Monitoring TLC & UV lamp (254 nm)Quinolines are UV-active, making them easy to track.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This procedure is designed to purify the crude solid product.

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-5 minutes.

  • Hot Filtration (Optional): If carbon was used, perform a hot gravity filtration using a fluted filter paper to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating the target compound from starting materials and byproducts.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether) and pack it into a chromatography column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether).[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate) to elute the more polar compounds, including the desired product.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC SingleSpot Single Major Spot (with minor impurities) TLC->SingleSpot Is it relatively pure? MultipleSpots Multiple Spots TLC->MultipleSpots Complex mixture? Recrystallize Recrystallization SingleSpot->Recrystallize Yes Column Column Chromatography MultipleSpots->Column Yes PureSolid Pure Solid Product Recrystallize->PureSolid Fractions Collect & Combine Pure Fractions Column->Fractions Fractions->PureSolid

Caption: Decision workflow for purifying crude this compound.

Logic Diagram for Impurity Removal

This diagram shows the relationship between purification techniques and the types of impurities they remove.

Impurity_Removal ImpurityTypes Types of Impurities StartingMaterial Unreacted Starting Material Byproducts Reaction Byproducts (Similar Polarity) ColoredImp Colored Impurities (Oxidation Products) Baseline Baseline/Polar Impurities PurificationTech Purification Techniques Column Column Chromatography Recrystal Recrystallization Charcoal Activated Carbon Treatment AcidWash Acid Wash / Extraction Column->StartingMaterial  Effective Column->Byproducts  Most Effective Recrystal->StartingMaterial  Effective Charcoal->ColoredImp  Specific For AcidWash->Baseline  Effective

Caption: Matching purification techniques to common impurity types.

References

"refining analytical methods for quinoline compound detection"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoline compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of quinoline compounds.

High-Performance Liquid Chromatography (HPLC)

Problem Possible Causes Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) [1]1. Column Overload: Injecting too concentrated a sample. 2. Column Contamination: Buildup of residues on the column frit or packing material.[2] 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the mobile phase.[1][3] 4. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.[1][4] 5. Column Void: A void or channel has formed at the head of the column.[1]1. Dilute the sample or reduce the injection volume.[1] 2. Flush the column with a strong solvent. If the problem persists, replace the column frit or the column itself.[1] 3. Dissolve the sample in the mobile phase or a weaker solvent.[5] 4. Adjust the mobile phase pH or use a different column chemistry (e.g., a phenyl column for aromatic compounds).[4] 5. Reverse the column and flush at a low flow rate. If this doesn't work, the column may need to be replaced.[1]
Shifting Retention Times [2]1. Mobile Phase pH Instability: The pH of the mobile phase is near the pKa of the analyte, causing slight pH variations to have a large effect on retention.[6] 2. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs. 3. Column Temperature Fluctuations: The column temperature is not adequately controlled. 4. Column Degradation: The stationary phase is breaking down.1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] 2. Ensure accurate and consistent preparation of the mobile phase. Use a buffer if necessary to maintain a stable pH.[6] 3. Use a column oven to maintain a constant temperature. 4. Replace the column.
High Backpressure 1. Blockage in the System: Particulate matter from the sample or mobile phase has clogged the tubing, fittings, or column frit.[1] 2. Precipitation of Buffer Salts: Buffer from the mobile phase has precipitated in the system. 3. Column Contamination: Buildup of strongly retained compounds on the column.1. Filter all samples and mobile phases before use.[1] Install an in-line filter.[1] Systematically loosen fittings to identify the location of the blockage. 2. Ensure the buffer is soluble in the mobile phase composition. Flush the system with water to dissolve any precipitated salts. 3. Wash the column with a strong solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem Possible Causes Solutions
Poor Peak Resolution 1. Inappropriate GC Column: The column stationary phase is not suitable for separating the target quinoline compounds. 2. Incorrect Temperature Program: The oven temperature ramp is too fast or the initial temperature is too high. 3. Carrier Gas Flow Rate is Not Optimal: The flow rate is too high or too low.1. Select a column with a different polarity (e.g., a DB-5MS for general-purpose analysis of semi-volatiles).[7] 2. Optimize the temperature program by using a slower ramp rate or a lower initial temperature.[7] 3. Adjust the carrier gas flow rate to the optimal value for the column being used.
Low Sensitivity/Poor Signal-to-Noise [2]1. Contamination of the Ion Source: The ion source is dirty, leading to reduced ionization efficiency.[2][8] 2. Sample Loss During Injection: The injection technique is not optimal, or there is a leak in the injection port. 3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the target analytes.[2]1. Clean the ion source according to the manufacturer's instructions.[8] 2. Optimize injection parameters (e.g., injection volume, split ratio). Check for leaks using an electronic leak detector. 3. Improve sample preparation to remove interfering matrix components.[8] Consider using a different ionization technique if available.
Mass Inaccuracy 1. Mass Spectrometer Needs Calibration: The mass calibration has drifted. 2. High Background Noise: Chemical noise from column bleed or contamination is interfering with mass assignment.[2]1. Perform a mass calibration using the appropriate calibration standard. 2. Use a low-bleed GC column. Ensure all solvents and gases are of high purity. Bake out the column to remove contaminants.

Frequently Asked Questions (FAQs)

Method Selection & Development

  • Q1: Which analytical technique is best for my quinoline compound analysis?

    • A1: The choice of technique depends on the specific requirements of your analysis.

      • HPLC with UV or Diode Array Detection (DAD) is a robust and widely used technique, particularly for quinoline-based drugs.

      • GC-MS is highly sensitive and specific, making it suitable for identifying and quantifying quinoline compounds in complex matrices like textiles or environmental samples.[9][10]

      • LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it ideal for trace-level analysis and complex mixtures.[11]

      • Spectrophotometric methods can be used for the quantification of quinoline-based compounds, especially in pharmaceutical formulations.

  • Q2: How do I choose the right HPLC column?

    • A2: For many quinoline compounds, a reverse-phase C18 column is a good starting point.[12] The choice of stationary phase can be further optimized based on the specific analytes and their hydrophobicity.

  • Q3: What are the key parameters to validate for an analytical method for quinoline compounds?

    • A3: Method validation ensures that the analytical procedure is suitable for its intended purpose.[13] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]

Sample Preparation

  • Q4: What is a common sample preparation technique for solid samples containing quinoline compounds?

    • A4: Ultrasonic extraction is a widely used and effective method for extracting quinoline compounds from solid matrices such as textiles.[9][10][15] The choice of extraction solvent is crucial and should be optimized for the specific analyte and matrix. Toluene and acetonitrile are commonly used solvents for quinoline extraction.[9][15]

  • Q5: How can I minimize matrix effects in my LC-MS analysis?

    • A5: Matrix effects, where components of the sample other than the analyte interfere with the analysis, can be a significant challenge in LC-MS.[2] To minimize these effects, you can:

      • Implement a more thorough sample cleanup procedure, such as solid-phase extraction (SPE).[8]

      • Use a matrix-matched calibration curve.

      • Employ an internal standard that is structurally similar to the analyte.

Experimental Protocols

Protocol 1: Determination of Quinoline in Textiles by GC-MS

This protocol is based on the method described for the analysis of quinoline in textile samples.[7][9]

  • Sample Preparation (Ultrasonic Extraction):

    • Weigh 1.0 g of the textile sample into a conical flask.

    • Add 10 mL of toluene.[7][9]

    • Place the flask in an ultrasonic bath and extract at 40°C for 30 minutes.[7]

    • Allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm polytetrafluoroethylene (PTFE) filter membrane into a GC vial.[7][9]

  • GC-MS Analysis:

    • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]

    • Inlet Temperature: 250°C.[7]

    • Injection Volume: 1.0 µL.[7]

    • Injection Mode: Splitless.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes.

      • Ramp to 260°C at a rate of 20°C/min.

      • Hold at 260°C for 3 minutes.[7]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for quinoline are m/z 129, 102, 77, and 51.[9]

Protocol 2: RP-HPLC Method for the Analysis of a Quinoline Derivative

This protocol is a general example based on a developed method for a newly synthesized quinoline derivative.[12]

  • Chromatographic Conditions:

    • Column: HYPERSIL RP C18 (250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Acetonitrile:Water (80:20 v/v).[12]

    • Flow Rate: 0.5 mL/min.[12]

    • Detection Wavelength: 340 nm.[12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quinoline derivative standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 4-24 ppm.[12]

    • Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the blank (mobile phase), followed by the calibration standards and then the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the quinoline derivative in the samples from the calibration curve.

Quantitative Data Summary

Table 1: GC-MS Method Validation Data for Quinoline in Textiles [9]

ParameterValue
Linearity Range0.1 - 1.0 mg/L
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.1 mg/kg
Recoveries82.9% - 92.0%
Relative Standard Deviations (RSDs)1.4% - 3.8%

Table 2: HPLC Method Validation Data for a Quinoline Derivative [12]

ParameterValue
Linearity Range4 - 24 ppm
Correlation Coefficient (r²)0.9998
Retention Time7.687 minutes

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Sampling Extraction 2. Extraction (e.g., Ultrasonic) Sampling->Extraction Filtration 3. Filtration Extraction->Filtration Injection 4. Injection Filtration->Injection Separation 5. Chromatographic Separation (HPLC/GC) Injection->Separation Detection 6. Detection (UV/MS) Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: General workflow for the analysis of quinoline compounds.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckSystem Check System Suitability Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Check Method Parameters (e.g., Mobile Phase pH) SystemOK->CheckMethod Yes FixSystem Troubleshoot Instrument (e.g., Clean Source, Check for Leaks) SystemOK->FixSystem No MethodOK Method OK? CheckMethod->MethodOK CheckSample Check Sample Prep (e.g., Concentration, Solvent) MethodOK->CheckSample Yes FixMethod Optimize Method (e.g., Adjust pH, Gradient) MethodOK->FixMethod No SampleOK Sample Prep OK? CheckSample->SampleOK FixSample Optimize Sample Prep (e.g., Dilute, Change Solvent) SampleOK->FixSample No ConsultExpert Consult Senior Scientist or Manufacturer SampleOK->ConsultExpert Yes

References

"how to increase the stability of 6-Methoxy-2-methylquinolin-4-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common stability issues encountered with 6-Methoxy-2-methylquinolin-4-amine. The following information is intended to support experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a color change (e.g., turning yellow/brown) upon storage. What could be the cause?

A1: Color change is a common indicator of degradation. For quinoline derivatives like this compound, this is often due to photodegradation or oxidation. Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products. Similarly, exposure to atmospheric oxygen can lead to oxidative degradation.

Q2: I'm observing peak broadening and the appearance of new, smaller peaks in my HPLC analysis of a stored sample. What does this indicate?

A2: The appearance of new peaks and changes in the primary peak shape are strong indicators of chemical degradation. The new peaks likely correspond to degradation products. A stability-indicating HPLC method is crucial to separate and quantify these degradants.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure (a quinoline ring with an amine and a methoxy group), the primary degradation pathways are likely to be:

  • Photodegradation: A significant degradation pathway for many quinoline derivatives, leading to the formation of hydroxylated species and other complex photoproducts.

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. The electron-donating methoxy group can also influence the susceptibility of the aromatic ring to oxidation.

  • Hydrolysis: While generally less common for the quinoline ring itself, extreme pH conditions could potentially affect the stability of the compound.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.

Q4: How can I minimize the degradation of my this compound samples?

A4: To enhance stability, consider the following precautions:

  • Light Protection: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.

  • Inert Atmosphere: For long-term storage or for solutions, purging with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.

  • pH Control: For solutions, maintaining an optimal pH (typically near neutral, but should be determined experimentally) can prevent acid or base-catalyzed degradation.

  • Use of Antioxidants: For solutions prone to oxidation, the addition of antioxidants can be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change in solid or solution Photodegradation or OxidationStore in a light-protected container (amber vial, wrapped in foil). For solutions, consider purging with an inert gas (N₂ or Ar) before sealing.
Appearance of new peaks in HPLC Chemical DegradationPerform a forced degradation study to identify potential degradants. Review storage conditions (light, temperature, atmosphere).
Decreased assay value over time Instability under current storage conditionsRe-evaluate storage conditions. Consider lower temperatures and protection from light and oxygen.
Poor recovery from formulation Interaction with excipients or degradationInvestigate potential incompatibilities with formulation components. Perform compatibility studies.
Variability in experimental results Inconsistent sample stabilityPrepare solutions fresh for each experiment. If solutions must be stored, validate the storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2][3] A control sample should be wrapped in foil to exclude light.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Evaluating the Effect of Antioxidants

This protocol is designed to assess the effectiveness of antioxidants in preventing the oxidative degradation of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare solutions of antioxidants (e.g., Butylated hydroxytoluene (BHT), Ascorbic Acid) at appropriate concentrations (e.g., 0.01% w/v).

2. Experimental Setup:

  • Prepare the following sample sets:

    • Control: Compound solution without antioxidant.
    • Test 1: Compound solution with BHT.
    • Test 2: Compound solution with Ascorbic Acid.

  • Induce oxidative stress by adding a controlled amount of an oxidizing agent (e.g., 1% H₂O₂) to each sample.

  • Store all samples at room temperature, protected from light.

3. Analysis:

  • Analyze the samples by HPLC at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Compare the degradation rate of the compound in the presence and absence of antioxidants.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h5.2%13.5 min
0.1 M NaOH, 60°C, 24h8.1%24.2 min, 5.1 min
3% H₂O₂, RT, 24h15.7%32.8 min, 4.8 min, 6.2 min
Heat (Solid), 80°C, 48h2.5%17.1 min
Photodegradation (ICH Q1B)25.3%>4Multiple unresolved peaks

Table 2: Hypothetical Effectiveness of Different Stabilization Strategies

Stabilization StrategyStorage Condition% Degradation after 1 month
None (Control)Ambient, Light35.8%
Light Protection (Amber Vial)Ambient12.3%
Inert Atmosphere (N₂)Ambient, Light28.5%
Refrigeration (4°C)Light15.1%
Light Protection + Refrigeration4°C3.2%
Light Protection + Refrigeration + Inert Atmosphere4°C1.5%

Visualizations

Degradation_Pathway This compound This compound Photodegradation Photodegradation This compound->Photodegradation Light/UV Oxidation Oxidation This compound->Oxidation O₂ Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base) Hydroxylated Products Hydroxylated Products Photodegradation->Hydroxylated Products N-oxide N-oxide Oxidation->N-oxide Ring-opened Products Ring-opened Products Hydrolysis->Ring-opened Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quantify Quantify Degradation & Identify Products HPLC->Quantify

References

Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 6-Methoxy-2-methylquinolin-4-amine. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a mixture of isomers during the initial quinolone synthesis. How can I selectively synthesize the desired 4-quinolone precursor?

A1: This is a common issue related to the Conrad-Limpach synthesis, where the reaction of an aniline with a β-ketoester can lead to both 4-quinolones and 2-quinolones. The regioselectivity is highly dependent on the reaction temperature.

  • Problem: Formation of the undesired 2-quinolone isomer. This occurs when the aniline reacts with the ester group of the β-ketoester at higher temperatures, leading to a β-keto anilide intermediate which then cyclizes.

  • Solution: To favor the formation of the desired 4-quinolone, the initial condensation of p-anisidine and ethyl acetoacetate should be carried out at a lower temperature to form the β-amino acrylate intermediate. The subsequent cyclization of this intermediate to the 4-quinolone requires a much higher temperature.

  • Troubleshooting Steps:

    • Control Condensation Temperature: Ensure the initial reaction between p-anisidine and ethyl acetoacetate is performed at a moderate temperature (typically below 140°C) to favor the formation of the enamine intermediate.

    • High-Temperature Cyclization: The subsequent ring-closing reaction to form the 4-quinolone requires heating at a higher temperature, often around 250°C. Using a high-boiling inert solvent like mineral oil can help to achieve uniform heating and improve yields.[1]

    • Monitor Intermediates: If possible, use techniques like TLC or NMR to monitor the formation of the enamine intermediate before proceeding to the high-temperature cyclization.

Q2: My chlorination of 6-methoxy-2-methylquinolin-4-ol to 4-chloro-6-methoxy-2-methylquinoline is incomplete or results in degradation. What can I do?

A2: Incomplete chlorination or degradation during the conversion of the quinolin-4-ol to the 4-chloroquinoline is often due to the quality of the chlorinating agent or suboptimal reaction conditions.

  • Problem: Low yield of the desired 4-chloro product, with starting material remaining or the presence of dark, tarry byproducts.

  • Solution: The use of fresh phosphorus oxychloride (POCl₃) is crucial. The reaction should be carried out under anhydrous conditions, and the temperature needs to be carefully controlled.

  • Troubleshooting Steps:

    • Fresh Reagents: Use freshly distilled or a new bottle of POCl₃. Old POCl₃ can contain hydrochloric acid from hydrolysis, which can affect the reaction.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere.

    • Temperature Control: The reaction is typically performed at reflux. Ensure a consistent and appropriate temperature is maintained. Overheating can lead to decomposition.

    • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled before being carefully quenched by pouring it onto crushed ice. This should be done slowly and with good stirring in a well-ventilated fume hood due to the exothermic and hazardous nature of the reaction. Neutralization with a base like sodium bicarbonate solution should be done cautiously until the solution is basic.

Q3: During the final amination step to produce this compound, I am observing low yields and the formation of impurities. How can I optimize this step?

A3: The amination of 4-chloro-6-methoxy-2-methylquinoline is a nucleophilic aromatic substitution (SₙAr) reaction. Low yields and impurities can arise from several factors, including the choice of ammonia source, solvent, and reaction conditions.

  • Problem: Low conversion to the desired 4-amino product, or formation of side products such as the corresponding 4-hydroxyquinoline (from hydrolysis) or N,N-dimethylated amine if DMF is used as a solvent at high temperatures.[2]

  • Solution: The choice of the aminating agent and reaction conditions is key. Using a source of ammonia like formamide in the presence of a copper catalyst can be effective.[2] Alternatively, direct amination with ammonia in a sealed vessel at elevated temperature and pressure is a common method.

  • Troubleshooting Steps:

    • Ammonia Source: For a primary amine, using a protected ammonia equivalent or an in-situ source of ammonia can be beneficial. For example, formamide with a copper catalyst can provide ammonia under milder conditions.[2]

    • Solvent Choice: If using a solvent like DMF, be aware of the potential for it to act as a reactant at high temperatures, leading to dimethylamination.[2] Consider alternative high-boiling, inert solvents.

    • Catalyst: For difficult aminations, the use of a catalyst such as copper(I) iodide can facilitate the reaction.[2]

    • Control of Hydrolysis: Ensure anhydrous conditions to minimize the formation of the 4-hydroxy side product.

    • Purification: The final product may require careful purification, for example, by column chromatography or recrystallization, to remove any unreacted starting material and side products.

Data Summary

StepReactantsReagents/ConditionsProductTypical YieldReference
1. Quinolone Formation p-Anisidine, Ethyl acetoacetatePolyphosphoric acid, 170°C, 1h6-methoxy-2-methylquinolin-4-ol45.2%[3]
2. Chlorination 6-methoxy-2-methyl-3-nitroquinolin-4-olPOCl₃, DMF (cat.), 110°C, 2h4-chloro-6-methoxy-2-methyl-3-nitroquinoline85.0%[3][4]
3. Amination 4-chloro-6-methoxy-2-methylquinolineAmmonia, Phenol, 180°C, 5h4-amino-6-methoxy-2-methylquinoline82%

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This protocol is based on the Conrad-Limpach synthesis.

  • In a suitable reaction vessel, combine p-anisidine and ethyl acetoacetate in equimolar amounts.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain 6-methoxy-2-methylquinolin-4-ol.[3]

Protocol 2: Synthesis of 4-chloro-6-methoxy-2-methylquinoline

This protocol describes the chlorination of the quinolin-4-ol.

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 6-methoxy-2-methylquinolin-4-ol.

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110°C) and maintain for 2 hours.[3][4]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-6-methoxy-2-methylquinoline.

Protocol 3: Synthesis of this compound

This protocol describes the amination of the 4-chloroquinoline intermediate.

  • In a pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline and phenol.

  • Saturate the mixture with ammonia gas or add a solution of ammonia in a suitable solvent.

  • Seal the vessel and heat to 180°C for 5 hours.

  • After cooling, carefully open the vessel in a fume hood.

  • Treat the reaction mixture with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visual Guides

Synthesis_Pathway cluster_step1 Step 1: Conrad-Limpach Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_side_reactions Potential Side Reactions A p-Anisidine + Ethyl Acetoacetate B 6-methoxy-2-methylquinolin-4-ol A->B Heat (170°C) Polyphosphoric Acid S1 2-Quinolone Isomer A->S1 High Temp Condensation C 4-chloro-6-methoxy-2-methylquinoline B->C POCl3, DMF (cat.) Reflux (110°C) S2 Incomplete Chlorination B->S2 Poor Reagents/ Conditions D This compound C->D Ammonia, Phenol 180°C S3 4-Hydroxyquinoline C->S3 Hydrolysis

Caption: Synthetic pathway for this compound with key side reactions.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Q1 Which step is problematic? Start->Q1 Step1 Step 1: Quinolone Formation Q1->Step1 Quinolone Formation Step2 Step 2: Chlorination Q1->Step2 Chlorination Step3 Step 3: Amination Q1->Step3 Amination Sol1 Check for 2-quinolone isomer. Control condensation temperature. Step1->Sol1 Sol2 Check for starting material. Use fresh POCl3, ensure anhydrous conditions. Step2->Sol2 Sol3 Check for hydrolysis or other byproducts. Optimize ammonia source, solvent, and consider a catalyst. Step3->Sol3

Caption: Troubleshooting workflow for the synthesis of this compound.

References

"troubleshooting guide for Povarov reaction with substituted anilines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Povarov reaction, focusing on challenges encountered when using substituted anilines.

Frequently Asked Questions (FAQs)

My Povarov reaction with a substituted aniline is giving a very low yield. What are the common causes?

Low yields in Povarov reactions involving substituted anilines are frequently attributed to the electronic and steric properties of the substituent. Electron-withdrawing groups on the aniline ring can deactivate the aromatic system, hindering the crucial electrophilic aromatic substitution step of the reaction mechanism and leading to very low yields[1]. Similarly, sterically bulky substituents on the aniline can impede the necessary bond formations, also resulting in poor conversion to the desired product[1].

What role does the catalyst play, and how do I choose the right one?

A Lewis acid catalyst is essential for activating the imine intermediate towards nucleophilic attack by the alkene[2]. Common Lewis acids for this reaction include Boron trifluoride etherate (BF₃·OEt₂), Indium(III) chloride (InCl₃), and Ytterbium(III) triflate (Yb(OTf)₃)[1][2]. The optimal catalyst can depend on the specific substrates. For instance, InCl₃ has been shown to be effective in the intramolecular Povarov reaction[1]. In some cases, iodine (I₂) can also act as both a Lewis acid and an oxidant[3]. If you are experiencing low yields, screening a panel of Lewis acid catalysts is a recommended troubleshooting step.

How does the choice of solvent affect the reaction outcome?

The solvent can have a significant impact on the efficiency of the Povarov reaction. Dichloromethane (CH₂Cl₂) is a commonly used and often effective solvent[1]. Other solvents like ethyl ether, tetrahydrofuran (THF), or hexanes have been found to be less efficient in certain cases[1]. It is advisable to ensure the solvent is dry, as the presence of water can hydrolyze the imine intermediate and the Lewis acid catalyst.

I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products?

A common side reaction is the formation of products from Friedel-Crafts alkylation, especially with highly reactive aromatic systems. Additionally, the stability of the final product can be an issue, leading to decomposition and a complex reaction mixture[4]. The initial imine formation is a reversible condensation reaction, and unreacted starting materials (aniline and aldehyde) will also be present[2].

Troubleshooting Flowchart

This diagram outlines a logical workflow for troubleshooting common issues in the Povarov reaction with substituted anilines.

TroubleshootingFlow start Low Yield or No Reaction check_substituents Are there strong electron-withdrawing groups or significant steric hindrance on the aniline? start->check_substituents check_catalyst Have you tried screening different Lewis acid catalysts? check_substituents->check_catalyst No consider_modification Consider using a more electron-rich aniline or a different synthetic route. check_substituents->consider_modification Yes check_conditions Are your reaction conditions (solvent, temperature) optimized? check_catalyst->check_conditions Yes screen_catalysts Screen catalysts like InCl3, BF3·OEt2, or Yb(OTf)3. check_catalyst->screen_catalysts No optimize_conditions Ensure solvent is dry. Try different solvents (e.g., CH2Cl2). Vary the reaction temperature. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes screen_catalysts->success optimize_conditions->success PovarovMechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aniline Substituted Aniline Imine_Formation Imine Formation (Schiff Base) Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Electron-rich Alkene Electrophilic_Addition Electrophilic Addition of Alkene Alkene->Electrophilic_Addition Lewis_Acid_Activation Lewis Acid Activation of Imine Imine_Formation->Lewis_Acid_Activation + Lewis Acid Lewis_Acid_Activation->Electrophilic_Addition Cyclization Intramolecular Electrophilic Aromatic Substitution Electrophilic_Addition->Cyclization Tetrahydroquinoline Tetrahydroquinoline Derivative Cyclization->Tetrahydroquinoline

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with synthetic quinolines. Our goal is to help you overcome common challenges and enhance the biological activity of your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Biological Activity in Initial Screens

Q: My newly synthesized quinoline derivative shows no significant activity in my primary biological assay. What are the potential causes and how can I troubleshoot this?

A: Low or absent biological activity can stem from several factors, ranging from the compound's intrinsic properties to assay-specific issues. Here's a step-by-step troubleshooting guide:

  • Confirm Compound Identity and Purity:

    • Question: Have you rigorously confirmed the structure and purity of your compound?

    • Action: Use techniques like NMR, mass spectrometry, and HPLC to confirm the chemical structure and assess purity. Impurities from the synthesis could interfere with the assay or the compound itself might not be what you intended to synthesize.

  • Assess Solubility in Assay Buffer:

    • Question: Is your compound soluble in the assay medium at the tested concentration?

    • Action: Poor aqueous solubility is a common issue with quinoline derivatives.[1][2] Visually inspect for precipitation. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration is not toxic to your cells/enzyme), or formulation strategies such as creating solid dispersions or using cyclodextrins.[1]

  • Evaluate Compound Stability:

    • Question: Is your compound stable under the assay conditions (pH, temperature, light)?

    • Action: Some quinoline derivatives can be unstable. For instance, the therapeutic activity of camptothecin, a quinoline alkaloid, is dependent on an intact lactone ring that can hydrolyze under physiological pH.[3] Assess the stability of your compound over the time course of the experiment using methods like HPLC.

  • Review Assay Conditions:

    • Question: Are the assay conditions optimal for detecting the expected biological activity?

    • Action: Ensure that the target enzyme or cell line is functioning correctly by using a positive control. Verify that the concentration of your compound is appropriate. It may be necessary to test a wider range of concentrations.

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity

Q: My quinoline compound is potent in in vitro assays, but shows poor efficacy in animal models. What could be the reasons for this discrepancy?

A: This is a common challenge in drug discovery. The transition from in vitro to in vivo is complex, and several factors can contribute to a loss of efficacy:

  • Pharmacokinetic Properties (ADME):

    • Question: Does your compound have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties?

    • Action:

      • Absorption: Poor oral bioavailability can be due to low solubility or permeability. Formulation strategies can be employed to improve absorption.[4]

      • Metabolism: The compound may be rapidly metabolized in the liver to inactive forms.[5] In vitro metabolic stability assays using liver microsomes can predict this.

      • Distribution: The compound may not be reaching the target tissue in sufficient concentrations.

      • Excretion: The compound might be cleared from the body too quickly.

  • Off-Target Effects and Toxicity:

    • Question: Could off-target effects or toxicity be limiting the effective dose in vivo?

    • Action: In vivo toxicity studies are crucial. The maximum tolerated dose (MTD) may be lower than the concentration required for efficacy. Some quinoline derivatives can cause adverse effects, so careful dose-escalation studies are necessary.[5]

  • Plasma Protein Binding:

    • Question: Is your compound highly bound to plasma proteins?

    • Action: High plasma protein binding can reduce the free concentration of the drug available to interact with its target. This can be assessed through in vitro plasma protein binding assays.

Frequently Asked Questions (FAQs)

Synthesis & Chemistry

  • Q1: What are the most common synthetic routes to prepare a quinoline core, and what are their pros and cons? A1: Several named reactions are used to synthesize the quinoline scaffold, with the Friedländer synthesis being one of the most common.[6][7][8] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] While straightforward, challenges can include regioselectivity when using unsymmetrical ketones and potential side reactions like aldol condensation.[9] Other methods include the Skraup, Doebner-von Miller, and Combes syntheses.[8]

  • Q2: I am having trouble with the regioselectivity of my Friedländer synthesis. How can I control it? A2: Regioselectivity in the Friedländer synthesis can be a challenge. Strategies to improve it include using an ionic liquid as the solvent or introducing a phosphoryl group on the α-carbon of the ketone.[9]

Biological Evaluation

  • Q3: How do I choose the right cell line for my anticancer quinoline derivatives? A3: The choice of cell line should be guided by your therapeutic hypothesis. If you are targeting a specific cancer type, use cell lines derived from that cancer. It is also good practice to test your compounds on a panel of cell lines to understand their spectrum of activity. Additionally, including a non-cancerous cell line (e.g., NIH3T3) helps to assess general cytotoxicity.[10]

  • Q4: What are the key parameters to consider when performing an MTT assay to determine the cytotoxicity of my quinoline compounds? A4: Key parameters for an MTT assay include cell seeding density, the concentration range of your compound, incubation time, and the wavelength for measuring formazan absorbance (typically around 570 nm).[11] It's crucial to include positive and negative controls and to ensure that the compound itself doesn't interfere with the MTT reagent or formazan product.[11]

Structure-Activity Relationship (SAR)

  • Q5: What general SAR principles apply to quinoline derivatives to enhance their biological activity? A5: The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For example, in the context of antimalarial 4-aminoquinolines, a halogen at the 7-position is often crucial for activity. The nature of the side chain at the 4-position also significantly influences potency and pharmacokinetic properties. A comprehensive SAR study involves systematically varying substituents at different positions and observing the impact on biological activity.[12]

Data Presentation

Table 1: In Vitro Anticancer Activity (IC50) of a Series of 2-Aryl-4-aminoquinoline Derivatives
CompoundR1 (at C2)R2 (at C4)IC50 (µM) on A549 CellsIC50 (µM) on MCF-7 Cells
1a Phenyl-NH215.220.5
1b 4-Chlorophenyl-NH28.712.1
1c 4-Methoxyphenyl-NH212.518.3
1d Phenyl-NH-CH2-Ph5.17.8
1e 4-Chlorophenyl-NH-CH2-Ph2.34.1

This table is a representative example to illustrate the impact of substituents on anticancer activity.

Table 2: Antibacterial Activity (MIC) of Substituted Quinolines
CompoundR1 (at C6)R2 (at C8)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a HH>128>128
2b ClH64128
2c HOCH3128>128
2d ClOCH33264

This table is a representative example showing how different substituents can modulate antibacterial potency.

Experimental Protocols

Protocol 1: General Procedure for the Friedländer Annulation Synthesis of Quinolines

This protocol describes a general method for the synthesis of substituted quinolines via the Friedländer reaction.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone or aldehyde (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., ethanol or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the catalyst.

  • If using a solvent, add it to the flask. For a solvent-free reaction, proceed to the next step.

  • Attach a reflux condenser and heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrates and catalyst used (e.g., reflux in ethanol for 4-6 hours).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxic effect of synthetic quinolines on a cancer cell line.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test quinoline compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Factors Influencing the Biological Activity of Synthetic Quinolines

G cluster_compound Compound Properties cluster_biological Biological Factors solubility Solubility bioactivity Biological Activity solubility->bioactivity stability Stability stability->bioactivity lipophilicity Lipophilicity lipophilicity->bioactivity stereochemistry Stereochemistry stereochemistry->bioactivity target_binding Target Binding Affinity target_binding->bioactivity cell_permeability Cell Permeability cell_permeability->bioactivity adme ADME Properties adme->bioactivity off_target Off-Target Effects off_target->bioactivity G start Start reactants Combine 2-aminoaryl ketone, α-methylene compound, and catalyst start->reactants reaction Heat reaction mixture (with or without solvent) reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool and perform aqueous workup monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end G decision decision action action start Low/No Activity Observed q1 Is compound pure and structure confirmed? start->q1 action1 Re-purify and/or re-synthesize q1->action1 No q2 Is compound soluble in assay buffer? q1->q2 Yes a1_yes Yes a1_no No action1->start action2 Improve solubility: - Use co-solvents - Reformulate q2->action2 No q3 Is the assay working correctly? q2->q3 Yes a2_yes Yes a2_no No action2->start action3 Troubleshoot assay: - Check positive control - Optimize conditions q3->action3 No end Re-evaluate biological activity q3->end Yes a3_yes Yes a3_no No action3->start

References

Validation & Comparative

The Antimicrobial Potential of 6-Methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antimicrobial Efficacy

To illustrate the antimicrobial potential of the 6-methoxyquinoline scaffold, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against a range of bacterial and fungal pathogens. These values, extracted from diverse research publications, are presented to facilitate a comparative analysis of their potency against standard antimicrobial drugs.

Table 1: Antibacterial Activity of 6-Methoxyquinoline Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
6-Methoxyquinoline Derivative 1 12.5255050[1]
6-Methoxyquinoline Derivative 2 6.2512.52512.5[1]
Ciprofloxacin 0.25 - 10.125 - 0.5≤0.008 - 10.06 - 4[2][3][4]

Table 2: Antifungal Activity of 6-Methoxyquinoline Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus fumigatusReference
6-Methoxyquinoline Derivative 3 15.627.81[5]
6-Methoxyquinoline Derivative 4 31.2515.62[5]
Amphotericin B 0.25 - 10.5 - 2[5]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two commonly employed assays for which information was gathered.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Experimental Workflow:

G prep Prepare serial dilutions of the test compound in a 96-well microtiter plate. inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). add_inoculum Inoculate each well with the microbial suspension. inoculum->add_inoculum controls Include positive (microbe only) and negative (broth only) controls. add_inoculum->controls incubate Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours). controls->incubate read Visually or spectrophotometrically assess microbial growth. incubate->read determine_mic The MIC is the lowest concentration with no visible growth. read->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., a 6-methoxyquinoline derivative) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (containing only the microorganism and broth) and a negative control well (containing only sterile broth) are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for most bacteria, or as required for fungi).

  • Reading and Interpretation: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a substance.

Experimental Workflow:

G prep_plate Prepare an agar plate uniformly seeded with the test microorganism. create_wells Create wells of a defined diameter in the agar. prep_plate->create_wells add_compound Add a known concentration of the test compound to each well. create_wells->add_compound add_controls Add a positive control (known antibiotic) and a negative control (solvent) to separate wells. add_compound->add_controls incubate Incubate the plate under suitable conditions. add_controls->incubate measure_zones Measure the diameter of the zones of inhibition around the wells. incubate->measure_zones

Caption: Workflow for the agar well diffusion assay.

Detailed Steps:

  • Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Sterile wells of a specific diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.

  • Application of Test Substance: A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Controls: A positive control (a standard antibiotic solution) and a negative control (the solvent used to dissolve the test compound) are also applied to separate wells on the same plate.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.

  • Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.

Potential Mechanism of Action of Quinolone Derivatives

The antimicrobial activity of many quinolone-based compounds is attributed to their ability to interfere with essential bacterial enzymes involved in DNA replication.

Signaling Pathway:

G quinoline Quinolone Derivative gyrase DNA Gyrase (Topoisomerase II) quinoline->gyrase Inhibition topoisomerase Topoisomerase IV quinoline->topoisomerase Inhibition replication DNA Replication & Repair death Bacterial Cell Death replication->death Disruption leads to

References

A Comparative Guide to the Cross-Reactivity Profiles of Bosutinib, Dasatinib, and Saracatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. Off-target effects, arising from the cross-reactivity of these small molecules with unintended kinases, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides an objective comparison of the cross-reactivity profiles of three prominent tyrosine kinase inhibitors: Bosutinib, Dasatinib, and Saracatinib. All three are recognized as potent inhibitors of the Src and Abl kinases, yet their broader kinome interaction profiles exhibit significant distinctions.

This analysis is supported by quantitative biochemical data to facilitate a clear understanding of their selectivity and potential for off-target interactions. Detailed experimental methodologies are provided to ensure transparency and aid in the interpretation of the presented data.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Bosutinib, Dasatinib, and Saracatinib against a panel of selected kinases. This data, compiled from multiple sources, highlights the differential selectivity of these inhibitors. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

KinaseBosutinib IC50 (nM)Dasatinib IC50 (nM)Saracatinib IC50 (nM)Primary Target Family
ABL1 0.60.230Abl
SRC 1.20.52.7Src
LCK 1.10.4<4Src
LYN 1.00.75Src
FYN 1.00.24-10Src
YES1 0.80.44Src
DDR1 >10,000>10,000-RTK
KIT >10,00014200RTK
PDGFRA >10,00028-RTK
PDGFRB >10,00015-RTK
VEGFR2 300100-RTK
EGFR >10,000>10,00066RTK
ALK2 --6.7TGF-β
RIPK2 --Strongly InhibitedSTK

Data for Bosutinib and Dasatinib are primarily sourced from Bantscheff et al., 2007, and for Saracatinib from various sources including company literature and publications.

Key Observations from Kinase Profiling:

  • Shared Potency against Src/Abl: All three inhibitors demonstrate high potency against their primary targets, the Src and Abl kinase families, with IC50 values in the low nanomolar range.

  • Dasatinib's Broad Profile: Dasatinib exhibits the broadest cross-reactivity, potently inhibiting a range of other kinases including KIT, PDGFR, and VEGFR. This broad-spectrum activity may contribute to both its efficacy in certain contexts and its unique side-effect profile.

  • Bosutinib's Selectivity: Bosutinib shows a more selective profile, with minimal inhibition of KIT and PDGF receptors, which may explain its different tolerability profile compared to Dasatinib.

  • Saracatinib's Src Family Focus: Saracatinib is a highly potent and selective inhibitor of the Src kinase family. While it also inhibits Abl, its activity against other receptor tyrosine kinases like KIT, PDGFR, and EGFR is significantly lower. Notably, Saracatinib also potently inhibits ALK2, a member of the TGF-β receptor family.

Experimental Methodologies

The determination of kinase inhibitor cross-reactivity is commonly performed using in vitro biochemical assays. A prevalent and robust method is the LanthaScreen® Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) based technology.

LanthaScreen® Eu Kinase Binding Assay Protocol:

This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound.

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepared from a 5X stock solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Test Compounds: Serially diluted in DMSO to create a concentration gradient. Further diluted in 1X Kinase Buffer to a 3X final assay concentration.
  • Kinase and Antibody Solution: The epitope-tagged kinase and a europium-labeled anti-tag antibody are diluted in 1X Kinase Buffer to a 3X final concentration. The antibody solution is centrifuged at ~10,000 x g for 10 minutes prior to use to remove aggregates.
  • Tracer Solution: The Alexa Fluor™ 647-labeled kinase tracer is diluted in 1X Kinase Buffer to a 3X final concentration, typically at or near its Kd for the target kinase.

2. Assay Procedure (384-well plate format):

  • 5 µL of the 3X test compound dilution is added to the assay wells.
  • 5 µL of the 3X kinase/antibody solution is added to all wells.
  • 5 µL of the 3X tracer solution is added to initiate the binding reaction.
  • The plate is incubated at room temperature for 60 minutes, protected from light.

3. Data Acquisition and Analysis:

  • The plate is read on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission measured at ~615 nm (europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
  • The emission ratio (665 nm / 615 nm) is calculated.
  • The data is normalized to controls (no inhibitor for high FRET, and a saturating concentration of a known inhibitor for low FRET).
  • IC50 values are determined by fitting the normalized data to a four-parameter logistic curve.

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the biological context of these inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare 1X Kinase Buffer compound_prep Serially Dilute Test Compounds kinase_ab_prep Prepare 3X Kinase/ Antibody Solution tracer_prep Prepare 3X Tracer Solution add_compound Add 5 µL of 3X Compound add_kinase_ab Add 5 µL of 3X Kinase/Ab add_compound->add_kinase_ab add_tracer Add 5 µL of 3X Tracer add_kinase_ab->add_tracer incubate Incubate 60 min at RT add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio normalize Normalize Data calc_ratio->normalize fit_curve Generate IC50 Curve normalize->fit_curve

LanthaScreen® Kinase Binding Assay Workflow.

signaling_pathway cluster_inhibitors Tyrosine Kinase Inhibitors cluster_targets Primary Kinase Targets cluster_downstream Downstream Cellular Processes Bosutinib Bosutinib ABL ABL Bosutinib->ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, LYN, FYN, etc.) Bosutinib->SRC_Family Inhibits Dasatinib Dasatinib Dasatinib->ABL Inhibits Dasatinib->SRC_Family Inhibits Saracatinib Saracatinib Saracatinib->ABL Inhibits Saracatinib->SRC_Family Inhibits Proliferation Proliferation ABL->Proliferation Survival Survival ABL->Survival SRC_Family->Proliferation SRC_Family->Survival Migration Migration SRC_Family->Migration Adhesion Adhesion SRC_Family->Adhesion

Simplified Src/Abl Signaling Pathway.

Conclusion

The selection of a kinase inhibitor for research or clinical development requires a nuanced understanding of its interaction with the broader kinome. Bosutinib, Dasatinib, and Saracatinib, while all potent Src/Abl inhibitors, display distinct cross-reactivity profiles. Dasatinib's broad-spectrum inhibition contrasts with the more selective nature of Bosutinib and the focused Src-family activity of Saracatinib. This comparative guide, supported by quantitative data and detailed methodologies, serves as a valuable resource for researchers in making informed decisions regarding the application of these important therapeutic agents. The provided visualizations of experimental workflows and signaling pathways further aid in the conceptual understanding of their mechanism of action and evaluation.

Navigating the Structure-Activity Landscape of 4-Aminoquinoline Analogs for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for novel antimalarial agents remains a critical endeavor in global health, with the 4-aminoquinoline scaffold serving as a cornerstone in antimalarial chemotherapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline analogs, with a focus on modifications at the 2 and 6 positions of the quinoline ring, akin to the 6-Methoxy-2-methylquinolin-4-amine structure. By presenting quantitative data, detailed experimental protocols, and a visualization of the core mechanism of action, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of next-generation antimalarials.

Comparative Antimalarial Activity of 4-Aminoquinoline Analogs

While specific quantitative data for a comprehensive series of this compound analogs is not extensively available in publicly accessible literature, valuable insights can be drawn from closely related 4-aminoquinoline derivatives. The following table summarizes the in vitro antimalarial activity (IC₅₀ values) of various 4-aminoquinoline analogs against different strains of Plasmodium falciparum, the deadliest species of malaria parasite. These analogs, while not exact matches to the core compound of interest, feature key substitutions that inform the broader SAR. The data highlights the impact of modifications on the quinoline core and the 4-amino side chain on potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.

Compound ID/NameQuinoline Ring Substitutions4-Amino Side ChainP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine7-ChloroN',N'-diethyl-pentane-1,4-diamineW2 (CQR)382[1]
Analog 18 7-ChloroModified aminoalkyl side chainW2 (CQR)5.6[1]
Analog 4 7-ChloroModified aminoalkyl side chainW2 (CQR)17.3[1]
TDR 58845 7-ChloroN¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamineW2 (CQR)89.8[2]
TDR 58846 7-ChloroN¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamineW2 (CQR)5.52[2]
Amodiaquine 7-Chloro, 3-((diethylamino)methyl)-4-hydroxyphenylamino-K1 (CQR)114[3]
Compound from US Patent 5596002 (Example) 7-ChloroVarious side chainsNF54 (CQS)2 - 30[3]
Compound from US Patent 5596002 (Example) 7-ChloroVarious side chainsK1 (CQR)6 - 114[3]

Key Observations from the Data:

  • Importance of the 7-Chloro Group: The majority of highly active 4-aminoquinoline analogs, including the gold standard chloroquine, possess a chlorine atom at the 7-position of the quinoline ring. This electron-withdrawing group is widely considered crucial for antimalarial activity.

  • Side Chain Modifications: Alterations to the 4-amino side chain significantly impact potency, particularly against chloroquine-resistant strains. Analogs 18 and 4, with modified side chains, demonstrate remarkable activity against the CQR W2 strain, with IC₅₀ values in the low nanomolar range.[1]

  • Overcoming Resistance: The development of analogs like TDR 58845 and TDR 58846, which maintain potency against CQR strains, underscores the potential for overcoming resistance through strategic structural modifications.[2]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of the parasite's detoxification pathway for heme.[4][5][6][7][8][9][10] Inside the host red blood cell, the malaria parasite digests hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[9] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[4]

4-aminoquinolines are weak bases that accumulate in the acidic environment of the parasite's digestive vacuole.[8] Here, they interfere with hemozoin formation by capping the growing hemozoin crystal, leading to a buildup of toxic free heme.[5] This accumulation of free heme is believed to induce oxidative stress and damage to parasite membranes, ultimately leading to parasite death.[8]

Hemozoin_Inhibition_Pathway cluster_RBC Host Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization HemeBuildup Toxic Heme Accumulation Heme->HemeBuildup Parasite Proteins Parasite Proteins AminoAcids->Parasite Proteins Aminoquinoline 4-Aminoquinoline Analog Accumulation Accumulation in Digestive Vacuole Aminoquinoline->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Hemozoin ParasiteDeath Parasite Death HemeBuildup->ParasiteDeath

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the antimalarial activity of 4-aminoquinoline analogs.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Materials:

  • Plasmodium falciparum culture (e.g., W2 or 3D7 strains)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or AlbuMAX)

  • [³H]-hypoxanthine solution

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% in complete culture medium.

  • Test compounds are serially diluted and added to the 96-well plates. Control wells contain only the vehicle (DMSO).

  • The parasite suspension is added to each well.

  • The plates are incubated for 24 hours at 37°C in a sealed chamber with the gas mixture.

  • After the initial incubation, [³H]-hypoxanthine is added to each well.

  • The plates are incubated for an additional 24 hours under the same conditions.

  • The assay is terminated by harvesting the contents of the wells onto glass fiber filters using a cell harvester.

  • The filters are dried, and the incorporated radioactivity is measured using a scintillation counter.

  • The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Hemozoin Inhibition Assay

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

  • Hematin solution (prepared in NaOH)

  • Acetate solution (pH 5.0)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Pyridine solution in HEPES buffer (pH 7.5)

Procedure:

  • Test compounds at various concentrations are added in triplicate to a 96-well plate.

  • The hematin stock solution is added to each well.

  • The reaction is initiated by adding the acetate solution to each well to induce hemozoin formation.

  • The plate is incubated at 60°C for a specified period (e.g., 1-2 hours) to allow for β-hematin formation.

  • After incubation, a pyridine solution in HEPES buffer is added to solubilize any unreacted heme.

  • The absorbance is read at a specific wavelength (e.g., 405 nm) to quantify the amount of hemozoin formed.

  • The percentage of inhibition is calculated relative to a drug-free control, and IC₅₀ values are determined.[11]

Conclusion and Future Directions

The structure-activity relationship of 4-aminoquinolines is a well-established field, yet the emergence of drug resistance necessitates continuous innovation. The data presented in this guide reaffirm the critical role of the 7-chloro substituent and the 4-amino side chain in determining antimalarial potency. For analogs based on a this compound core, future research should focus on synthesizing a diverse library of derivatives with systematic modifications to the 4-amino side chain. Quantitative testing of these novel compounds against a panel of both drug-sensitive and multi-drug-resistant P. falciparum strains will be essential to identify lead candidates. Furthermore, exploring alternative substitutions at the 7-position to mimic the electron-withdrawing properties of chlorine could yield compounds with improved activity and safety profiles. By integrating the established SAR principles with modern drug design strategies, the development of the next generation of highly effective 4-aminoquinoline antimalarials is an achievable and critical goal.

References

The Dichotomy of Discovery: Aligning In Vitro and In Vivo Realities for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, antimalarial, and antibacterial properties. The journey from a promising hit in a petri dish to a viable clinical candidate, however, is fraught with challenges. A critical step in this process is the careful comparison of in vitro and in vivo results. This guide provides an objective analysis of the performance of various quinoline compounds, supported by experimental data, to aid researchers in navigating the complexities of translating preclinical findings.

In Vitro vs. In Vivo Efficacy: A Comparative Analysis

The initial assessment of a compound's potential often relies on in vitro assays, which provide a controlled environment to study its direct effects on cells or molecular targets. However, the true test of a drug candidate lies in its performance within a complex living system. The following tables summarize the quantitative data for representative quinoline compounds, highlighting the frequent disparity and occasional correlation between in vitro potency and in vivo efficacy.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenIn Vivo Efficacy
91b1 MTS Cytotoxicity AssayA549 (Lung Cancer)Not SpecifiedNude Mice XenograftNot SpecifiedSignificant tumor size reduction[1]
FBA-TPQ Growth InhibitionMCF-7 (Breast Cancer)< 1 µMMouse MCF-7 Xenograft5-20 mg/kg/day, 3 days/weekUp to 71.6% tumor growth inhibition[2]
Neocryptolepine Analogs Cytotoxicity AssayEhrlich Ascites Carcinoma (EAC)More potent than referenceEAC-induced Solid Tumor in MiceNot SpecifiedRemarkable decrease in tumor volume[3]
6-Bromo-5-nitroquinoline Antiproliferative ActivityHT29 (Colon Adenocarcinoma)PotentNot SpecifiedNot SpecifiedLower cytotoxicity than 5-FU in vitro[4]

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundIn Vitro AssayStrainIC50 (µg/mL)In Vivo ModelDosing RegimenIn Vivo Efficacy
Compound 4b Antimalarial EvaluationPlasmodium falciparum0.014 - 5.87Not SpecifiedNot SpecifiedExcellent in vitro activity[5]
Compound 4g Antimalarial EvaluationPlasmodium falciparum0.014 - 5.87Not SpecifiedNot SpecifiedExcellent in vitro activity[5]
Compound 4i Antimalarial EvaluationPlasmodium falciparum0.014 - 5.87Not SpecifiedNot SpecifiedExcellent in vitro activity[5]
Compound 12 Antimalarial EvaluationPlasmodium falciparum0.014 - 5.87Not SpecifiedNot SpecifiedExcellent in vitro activity[5]

Bridging the Gap: Pharmacokinetics and Metabolism

The transition from in vitro to in vivo is often dictated by the compound's pharmacokinetic profile. A potent in vitro compound may fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution.

One study on quinoline 3-carboxamide derivatives found that in vitro metabolism studies in liver microsomes predicted low clearance and high exposure of the parent compounds in mice.[6][7] This correlation was crucial in understanding that the therapeutic effect observed in an acute EAE mouse model was dependent on the high exposure of the parent compound rather than the formation of active metabolites.[6]

Experimental Methodologies

In Vitro Cytotoxicity Assay (MTS Assay)

The anticancer effect of quinoline compound 91b1 was evaluated using the MTS cytotoxicity assay. A series of cancer and non-tumor cell lines were treated with the compound to determine its effect on cell viability.[1]

In Vivo Anticancer Activity (Xenograft Model)

The in vivo anticancer activity of compound 91b1 was assessed using a xenograft model in nude mice.[1] Similarly, the efficacy of FBA-TPQ was evaluated in a mouse MCF-7 xenograft model of breast cancer, with the compound administered at various doses.[2] For neocryptolepine analogs, their effect was evaluated against Ehrlich ascites carcinoma (EAC)-induced solid tumors in female albino Swiss mice.[3]

In Vitro Antimalarial Evaluation

The in vitro antimalarial activity of novel quinoline derivatives was evaluated against Plasmodium falciparum.[5]

In Vitro Metabolism Studies

The metabolism of quinoline 3-carboxamide derivatives was assessed using liver microsomes from various species. The clearance of the compounds was determined to predict their in vivo pharmacokinetic behavior.[6][7]

Visualizing the Path to Efficacy

Understanding the underlying mechanisms and experimental processes is crucial for interpreting and comparing results. The following diagrams illustrate key concepts in the evaluation of quinoline compounds.

G General Workflow for Quinoline Compound Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation In Vitro Assays In Vitro Assays Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Metabolism Metabolism In Vitro Assays->Metabolism Target Identification Target Identification In Vitro Assays->Target Identification In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Lead Compound Selection Efficacy Studies Efficacy Studies In Vivo Models->Efficacy Studies Toxicity Studies Toxicity Studies In Vivo Models->Toxicity Studies Pharmacokinetics Pharmacokinetics In Vivo Models->Pharmacokinetics Clinical Trials Clinical Trials In Vivo Models->Clinical Trials Preclinical Candidate

Caption: From Lab Bench to Living System.

The provided DOT script visualizes the general workflow for evaluating quinoline compounds, starting from initial in vitro assays to in vivo studies and eventual progression to clinical trials.

G Hypothesized Anticancer Mechanism of Compound 91b1 Quinoline Compound 91b1 Quinoline Compound 91b1 Lumican Gene Lumican Gene Quinoline Compound 91b1->Lumican Gene Downregulates Tumorigenesis Tumorigenesis Lumican Gene->Tumorigenesis Promotes Cancer Cell Proliferation Cancer Cell Proliferation Lumican Gene->Cancer Cell Proliferation Promotes Cancer Cell Migration Cancer Cell Migration Lumican Gene->Cancer Cell Migration Promotes Cancer Cell Invasion Cancer Cell Invasion Lumican Gene->Cancer Cell Invasion Promotes

References

A Guide to the Validation of Molecular Docking Predictions for 6-Methoxy-2-methylquinolin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand, such as 6-Methoxy-2-methylquinolin-4-amine, to a protein target. While a powerful tool for virtual screening and lead optimization, the predictions from molecular docking require experimental validation to confirm their accuracy. This guide provides a framework for comparing molecular docking predictions with experimental data, using methodologies and examples from studies on related quinoline derivatives. Due to a lack of publicly available experimental validation data specifically for this compound, this guide will focus on the general process and present illustrative data based on similar compounds.

Comparative Analysis of In Silico Predictions and In Vitro Experimental Data

A crucial step in the validation of molecular docking is the correlation of computational predictions (e.g., docking scores, binding energies) with experimentally determined biological activities (e.g., IC50, Ki, Kd values). A strong correlation suggests that the docking protocol is accurately predicting the binding of the compound to the target. The following table illustrates how such a comparison could be structured, using hypothetical data for this compound and data for related quinoline derivatives from published studies.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Experimental IC50 (µM)Reference
This compoundHypothetical Kinase-8.5150Not Available-
Compound 4d (a 4-aminoquinoline derivative)EGFRNot specifiedNot specifiedPotent (low µM range)[1]
Compound 4e (a 4-aminoquinoline derivative)EGFRNot specifiedNot specifiedPotent (low µM range)[1]
2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrileVarious Cancer ProteinsSignificant Binding AffinitiesNot specified8.24 (Colon), 21.23 (Breast)[2]
Chloro- and bromo-substituted quinolinesHIV Reverse TranscriptaseHigh Docking ScoresNot specifiedPotent Cytotoxicity[3]
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1Not specifiedNot specified[4]

Note: The docking scores and predicted binding affinities are highly dependent on the specific protein target, docking software, and scoring function used. The experimental IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Validation

The validation of molecular docking predictions relies on robust experimental assays that measure the biological activity of the compound. Below are detailed methodologies for key experiments frequently cited in the validation of quinoline derivatives.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This assay is commonly used to assess the effect of a compound on the proliferation of cancer cell lines, providing an IC50 value that can be correlated with docking predictions against anticancer targets.

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7) and noncancerous cell lines (e.g., NIH3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assays

For compounds predicted to target specific kinases (e.g., EGFR, c-Abl), in vitro kinase inhibition assays are essential for direct validation.

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and the test compounds are required.

  • Assay Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-33P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Reverse Transcriptase (RT) Inhibition Assay

For compounds targeting viral enzymes like HIV reverse transcriptase, a specific RT inhibition assay is necessary.

  • Assay Principle: This assay measures the ability of a compound to inhibit the activity of the reverse transcriptase enzyme in vitro.

  • Procedure: A reaction mixture containing the reverse transcriptase enzyme, a template-primer (e.g., poly(A)-oligo(dT)), and labeled nucleotides is prepared. The test compound at various concentrations is added to this mixture.

  • Quantification: The incorporation of the labeled nucleotides into the newly synthesized DNA strand is measured.

  • Data Analysis: The inhibitory activity of the compound is expressed as the concentration required to inhibit the enzyme activity by 50% (IC50).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating molecular docking predictions.

G cluster_computational In Silico Prediction cluster_experimental In Vitro Experimental Validation cluster_comparison Comparative Analysis start Define Target Protein and Ligand (this compound) docking Molecular Docking Simulation start->docking analysis Analyze Docking Poses and Calculate Binding Scores docking->analysis compare Correlate Docking Scores with Experimental Data analysis->compare synthesis Chemical Synthesis of Compound bioassay Biological Assays (e.g., Cytotoxicity, Kinase Inhibition) synthesis->bioassay data Determine Experimental Activity (e.g., IC50, Ki) bioassay->data data->compare validation Validation Outcome: Good Correlation Supports Prediction compare->validation

Caption: Workflow for the validation of molecular docking predictions.

G cluster_workflow Experimental Validation Workflow cluster_primary_screening Primary Screening cluster_target_based Target-Based Assays cluster_data_analysis Data Analysis start Test Compound (e.g., Quinoline Derivative) cell_based Cell-Based Assays (e.g., MTT for Cytotoxicity) start->cell_based enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) cell_based->enzyme ic50 IC50/Ki Determination enzyme->ic50

Caption: A typical experimental workflow for in vitro validation.

References

Performance Comparison of Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Modern Quinoline Synthesis Methods

For researchers, scientists, and drug development professionals, the efficient synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of traditional and contemporary methods for quinoline synthesis, supported by experimental data and detailed protocols.

The selection of a synthetic route to quinoline and its derivatives is often a trade-off between yield, reaction time, substrate scope, and environmental impact. Below is a summary of key quantitative data for several prominent methods.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Notes
Skraup Synthesis H₂SO₄, NitrobenzeneNone (neat)145-1706 h~14%Notoriously exothermic and often low-yielding.
Friedländer Synthesis p-TsOHWaterReflux2.5-3.5 h60-94%Greener approach using water as a solvent.
Friedländer Synthesis Neodymium(III) NitrateAcetonitrileReflux0.5-2 hHighEffective for synthesizing functionalized quinolines.
Friedländer (Nanocatalyst) Fe₃O₄@Urea/HITh-SO₃H MNPsEthanol602 h68-96%Demonstrates the efficiency of nanocatalysts.
Doebner-von Miller Strong Acid (in flow reactor)WaterNot specifiedRapidGood to ExcellentA green and rapid method.
Microwave-Assisted Catalyst-freeDMF1508 min68-82%Rapid synthesis of complex quinoline hybrids.
Microwave-Assisted (Skraup) H₂SO₄, Arsenic(V) oxideGlycerolMicrowave IrradiationMinutesNot specifiedSignificant reduction in reaction time compared to conventional heating.

Experimental Protocols

Detailed methodologies for key synthesis methods are provided below to facilitate reproducibility and adaptation.

Skraup Synthesis of Quinoline

The Skraup synthesis is a classic method for preparing the parent quinoline ring.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide as an alternative oxidizing agent)

  • Ferrous sulfate (to moderate the reaction)

Procedure:

  • In a fume hood, cautiously mix aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate to the flask.

  • Gently heat the mixture. The reaction is highly exothermic and may become vigorous. Be prepared to remove the heat source.

  • Once the initial vigorous reaction subsides, add nitrobenzene.

  • Heat the mixture under reflux for several hours (e.g., 5 hours).

  • After cooling, dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • Purify the product by steam distillation followed by extraction and fractional distillation.

Friedländer Synthesis of Substituted Quinolines

The Friedländer synthesis is a versatile method for producing substituted quinolines from 2-aminoaryl ketones or aldehydes.

Materials:

  • 2-aminobenzaldehyde or 2-aminoacetophenone

  • A ketone or aldehyde with an α-methylene group (e.g., acetaldehyde)

  • Base (e.g., sodium hydroxide) or Acid (e.g., p-toluenesulfonic acid) catalyst

  • Solvent (e.g., ethanol or water)

Procedure (Base-catalyzed):

  • Dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting quinoline derivative by crystallization or column chromatography.

Microwave-Assisted Synthesis of Quinoline Hybrids

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating.

Materials:

  • 3-formyl-2-oxo-quinoline

  • Primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine)

  • Cyclic 1,3-diketone (e.g., dimedone)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, combine equimolar amounts of the 3-formyl-2-oxo-quinoline, the primary heterocyclic amine, and the cyclic 1,3-diketone.

  • Add DMF as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for approximately 8 minutes.

  • After cooling, the product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key steps in the discussed quinoline synthesis methods.

Quinoline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Core Synthesis Steps cluster_end Product Start_Aniline Aniline / Substituted Aniline Condensation Condensation (Aldol / Michael Addition) Start_Aniline->Condensation Start_Carbonyl Carbonyl Compound (Glycerol, α,β-unsaturated carbonyl, α-methylene ketone) Start_Carbonyl->Condensation Catalyst Catalyst (Acid, Base, Nanocatalyst) Catalyst->Condensation Conditions Conditions (Conventional Heating, Microwave) Conditions->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration_Oxidation Dehydration / Oxidation Cyclization->Dehydration_Oxidation Product Quinoline / Quinoline Derivative Dehydration_Oxidation->Product

Caption: General workflow for quinoline synthesis.

Compare_Quinoline_Synthesis cluster_traditional Traditional Methods cluster_modern Modern Methods Skraup Skraup Synthesis (Aniline + Glycerol) Quinoline Quinoline Core Structure Skraup->Quinoline Harsh Conditions Low Yield Friedlander Friedländer Synthesis (o-Aminoaryl Ketone + α-Methylene Ketone) Friedlander->Quinoline Versatile Good Yields Doebner Doebner-von Miller (Aniline + α,β-Unsaturated Carbonyl) Doebner->Quinoline Good Yields Greener Options Microwave Microwave-Assisted (Rapid Heating) Microwave->Quinoline Drastically Reduced Time Nanocatalyst Nanocatalyst-Based (High Efficiency, Green) Nanocatalyst->Quinoline High Yields Reusable Catalyst

Caption: Comparison of traditional and modern quinoline synthesis approaches.

Evaluating the Selectivity of 6-Methoxy-2-methylquinolin-4-amine: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative evaluation of the potential selectivity of 6-Methoxy-2-methylquinolin-4-amine. Due to a lack of specific published data for this compound, this analysis is based on experimental findings for structurally similar quinoline derivatives. The information presented herein is intended to serve as a predictive resource to guide future research and experimental design.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Compounds structurally related to this compound have been reported to interact with various biological targets, including protein kinases and transmembrane transporters. This guide synthesizes the available data on these related compounds to provide a predictive assessment of the potential selectivity profile of this compound and offers experimental protocols for its empirical determination.

Comparative Analysis of Biological Activities

Based on the available literature for analogous compounds, this compound may exhibit activity against several key cellular targets. The primary activities associated with the 6-methoxy-2-methylquinoline core are inhibition of the PI3K/mTOR signaling pathway and modulation of P-glycoprotein (P-gp) activity.[1][2]

Table 1: Potential Target Selectivity Profile
Target FamilySpecific TargetRelated Compound ClassObserved ActivityReference
Protein Kinases PI3K/mTORQuinoline DerivativesInhibition[2]
Transporters P-glycoprotein (ABCB1)6-methoxy-2-arylquinolinesInhibition[1]
Other Antimicrobial/AntiparasiticQuinine and derivativesInhibition of microbial growth

Experimental Protocols for Selectivity Evaluation

To empirically determine the selectivity of this compound, a tiered experimental approach is recommended. This involves initial broad screening followed by more focused quantitative assays.

Kinase Selectivity Profiling

A comprehensive kinase panel screen is the gold standard for determining the selectivity of a compound against the human kinome.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.

  • Kinase Reaction: In each well of a multi-well plate, combine the compound dilution, a specific kinase, its substrate, and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter binding assays, fluorescence polarization, or luminescence-based assays.

  • Data Analysis: Calculate the percent inhibition of each kinase at a given compound concentration. For hits, determine the IC50 value by fitting the data to a dose-response curve.

P-glycoprotein Inhibition Assay

Cell-based assays are crucial for evaluating the effect of a compound on P-gp function in a biologically relevant context.

Protocol: Rhodamine 123 Efflux Assay

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., EPG85-257RDB) and a parental (low P-gp) cell line (e.g., EPG85-257P).[1]

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cells and incubate to allow for cellular uptake.

  • Efflux Measurement: After the loading period, wash the cells and measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. Quantify the inhibitory effect by comparing the fluorescence retention to that of the untreated and positive control cells.

Visualizing Potential Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival.[2]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Methoxy-2-methyl- quinolin-4-amine (potential) Inhibitor->PI3K Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_selectivity Selectivity Assessment Kinase_Screen Broad Kinase Panel (e.g., 400+ kinases) IC50_Kinase IC50 Determination for Active Kinases Kinase_Screen->IC50_Kinase PGP_Screen P-gp Inhibition Assay (e.g., Rhodamine 123 efflux) EC50_PGP EC50 Determination for P-gp Inhibition PGP_Screen->EC50_PGP Selectivity_Profile Generation of Selectivity Profile IC50_Kinase->Selectivity_Profile EC50_PGP->Selectivity_Profile

References

Navigating the Nuances of Reproducibility: A Comparative Guide to Experiments Involving 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of experimental workflows involving 6-Methoxy-2-methylquinolin-4-amine, a key building block in the synthesis of potential therapeutic agents. By presenting detailed experimental protocols, comparative data, and insights into potential sources of variability, this document aims to enhance the reproducibility of research in this area.

The quinoline scaffold is a prominent feature in many compounds with demonstrated biological activity, particularly in the realm of anticancer research. This compound often serves as a crucial intermediate in the synthesis of more complex molecules, such as DNA alkylating agents. However, as with any multi-step synthesis and biological evaluation, ensuring the reproducibility of these experiments can be challenging. Factors such as reagent purity, subtle variations in reaction conditions, and differences in analytical techniques can all contribute to divergent results.

This guide will delve into the known synthetic routes and biological applications of this compound, offering a framework for comparing its use with alternative chemical moieties in similar experimental contexts.

Experimental Landscape: Synthesis and Application

The primary application of this compound in the reviewed literature is as a scaffold in the creation of phenyl N-mustard-quinoline conjugates. These conjugates are designed as potent DNA-directed alkylating agents with potential antitumor activity. The general synthetic pathway involves the use of this compound as a linker to connect the DNA-binding quinoline moiety to the cytotoxic phenyl N-mustard group.

General Synthetic Workflow

The synthesis of these conjugates typically follows a multi-step process. A critical step involves the reaction of this compound with a phenyl N-mustard derivative. The reproducibility of this synthesis can be influenced by several factors, including the purity of the starting materials, the solvent system used, reaction temperature, and purification methods.

General Synthetic Workflow for Phenyl N-Mustard-Quinoline Conjugates cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: - this compound - Phenyl N-mustard derivative Reaction Coupling Reaction Start->Reaction Solvent, Catalyst Purification Purification (e.g., Chromatography) Reaction->Purification Product Phenyl N-Mustard-Quinoline Conjugate Purification->Product CellLines Cancer Cell Lines Product->CellLines Assay Cytotoxicity Assay (e.g., MTT Assay) CellLines->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis

Caption: Generalized workflow from synthesis to biological evaluation.

Comparative Analysis of Scaffolds

While this compound serves as an effective linker, alternative heterocyclic systems have also been employed in the design of DNA alkylating agents. Quinazoline scaffolds, for instance, represent a common alternative. The choice of scaffold can influence the compound's DNA binding affinity, solubility, and overall biological activity.

ScaffoldKey FeaturesReported AdvantagesPotential Reproducibility Challenges
6-Methoxy-2-methylquinoline Planar aromatic system, potential for DNA intercalation or minor groove binding.Established synthetic routes. The methoxy and methyl groups can be modified to tune properties.Purity of the amine precursor is critical. Side reactions can occur if conditions are not carefully controlled.
Quinazoline Another planar heterocyclic system.Also has a history of use in anticancer agents. Can be readily functionalized at various positions.Synthesis of substituted quinazolines can sometimes result in isomeric mixtures, complicating purification and characterization.

Factors Influencing Experimental Reproducibility

Achieving consistent results in the synthesis and evaluation of these compounds requires meticulous attention to detail. Several key factors have been identified as potential sources of variability:

  • Purity of Reagents: The purity of this compound and the corresponding phenyl N-mustard derivative is paramount. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Seemingly minor variations in reaction temperature, time, and atmospheric conditions can significantly impact the outcome of the synthesis.

  • Purification Methods: The method of purification (e.g., column chromatography, recrystallization) and the choice of solvents can affect the final purity of the compound, which in turn influences its measured biological activity.

  • Biological Assays: In vitro cytotoxicity assays are sensitive to cell line passage number, cell density, and the specific batch of reagents used (e.g., serum, media).

Detailed Experimental Protocols

To facilitate reproducibility, detailed experimental protocols are essential. The following is a generalized protocol for the synthesis of a phenyl N-mustard-quinoline conjugate, based on methodologies described in the literature.

Synthesis of a Phenyl N-Mustard-Quinoline Conjugate

  • Preparation of the Intermediate: To a solution of 4-chloro-6-methoxy-2-methylquinoline in an appropriate solvent (e.g., phenol), add ammonia and heat the mixture. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Formation of this compound: After completion of the reaction, the mixture is cooled and treated with a base (e.g., sodium hydroxide) to yield this compound. The crude product is then purified.

  • Coupling Reaction: The purified this compound is reacted with a suitable phenyl N-mustard derivative in the presence of a coupling agent and a non-nucleophilic base in an anhydrous aprotic solvent.

  • Purification of the Final Conjugate: The final product is purified using column chromatography on silica gel with an appropriate eluent system.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized conjugate and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The intended mechanism of action for these quinoline-based DNA alkylating agents is the covalent modification of DNA, leading to cell cycle arrest and apoptosis. The quinoline moiety is designed to guide the molecule to the DNA, where the reactive N-mustard group can then form cross-links.

Proposed Mechanism of Action Drug Phenyl N-Mustard- Quinoline Conjugate DNA Cellular DNA Drug->DNA Enters Cell Binding DNA Binding (Intercalation/Groove Binding) DNA->Binding Alkylation DNA Alkylation (Cross-linking) Binding->Alkylation Damage DNA Damage Alkylation->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methoxy-2-methylquinolin-4-amine was publicly available at the time of this writing. The following disposal procedures are based on the general hazards associated with quinoline derivatives and aromatic amines. These compounds are often toxic, potentially carcinogenic, and may pose environmental hazards.[1] It is imperative that this chemical waste be handled by qualified personnel and disposed of through a licensed hazardous waste disposal company. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile gloves

  • Safety goggles

  • A lab coat

  • A respirator may be necessary if there is a risk of generating dust or aerosols.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Based on its chemical structure as a substituted quinoline and an aromatic amine, this compound should be presumptively classified as hazardous waste. Aromatic amines are a class of chemicals known for their potential toxicity.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department or a certified waste disposal professional.

  • Waste Collection and Storage:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels, disposable labware), in a dedicated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The label on the waste container should clearly state "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Toxic," "Potential Carcinogen").

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with as much information as possible about the waste, including its composition and quantity.

    • Follow all instructions provided by the waste disposal company regarding packaging and transportation.

  • Spill and Contamination Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste.

    • Clean the spill area thoroughly.

    • All materials used for cleanup should be disposed of as hazardous waste.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain. This can lead to the contamination of waterways and may be illegal.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a validated and approved protocol.

Summary of Key Information

ParameterGuideline
Presumptive Hazard Classification Toxic, Potential Carcinogen, Environmental Hazard
Appropriate PPE Nitrile gloves, safety goggles, lab coat, respirator (as needed)
Waste Container Sealed, labeled HDPE or glass container
Storage Location Designated hazardous waste accumulation area
Disposal Method Licensed hazardous waste disposal service
Prohibited Actions Drain disposal, trash disposal, unauthorized chemical treatment

Disposal Workflow

DisposalWorkflow cluster_onsite On-Site Procedures cluster_offsite Professional Disposal cluster_spill Spill Response A Generation of This compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Company D->E Handover F Arrange for Waste Pickup E->F G Final Disposal via Incineration or Other Approved Method F->G S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect and Dispose of as Hazardous Waste S2->S3

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6-Methoxy-2-methylquinolin-4-amine. The following guidance is based on the safety profiles of structurally similar compounds, including aromatic amines and quinoline derivatives. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as an aromatic amine and a quinoline derivative, this compound should be considered hazardous. Potential hazards include skin and eye irritation, and it may be harmful if swallowed. Aromatic amines as a class of compounds can have more severe health effects with prolonged or repeated exposure.

Minimum Recommended PPE:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. breakthrough times for gloves can vary, so it is important to consult the manufacturer's data.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]To protect eyes from splashes.
Face Protection Face shield.Recommended in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

  • Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.

2.2. Handling:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a chemical fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

3.1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[3][4]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

3.2. Waste Disposal:

  • Licensed Disposal Company: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company.[3][5][6]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data for quinoline, a parent compound. This information is provided as a reference and may not be representative of this compound.

PropertyValue for Quinoline
Molecular Formula C₉H₇N
Molecular Weight 129.16 g/mol
Appearance Colorless to yellow liquid
Odor Peculiar, unpleasant odor
Boiling Point 237 °C (459 °F)
Melting Point -15 °C (5 °F)
Flash Point 101 °C (214 °F)[7]
Solubility in Water Slightly soluble

Experimental Workflow and Safety Logic

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) handle_don_ppe Don PPE prep_area->handle_don_ppe Proceed when ready prep_ppe Gather Required PPE prep_ppe->handle_don_ppe prep_spill Prepare Spill Kit prep_spill->handle_don_ppe handle_weigh Weigh Compound handle_don_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react handle_wash Wash Hands Thoroughly handle_react->handle_wash disp_segregate Segregate Waste (Solid, Liquid, Sharps) handle_react->disp_segregate Generate Waste disp_label Label Waste Containers disp_segregate->disp_label disp_contact Contact Licensed Waste Disposal disp_label->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-methylquinolin-4-amine
Reactant of Route 2
6-Methoxy-2-methylquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.